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Isotachysterol 3

Cat. No.: B196348
CAS No.: 22350-43-2
M. Wt: 384.6 g/mol
InChI Key: ZPZNWLRQHDLNNV-QVEMQNNUSA-N
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Description

Isotachysterol3 is a degradation product of Vitamin D3. Isotachysterol3 has been shown to stimulate intestinal Ca transport and bone Ca mobilization in anephric rats

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B196348 Isotachysterol 3 CAS No. 22350-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22350-43-2
Record name Isotachysterol 3
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Record name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
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Record name ISOTACHYSTEROL 3
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 is a significant isomer of Vitamin D3, playing a role as both a photoproduct and a potential biologically active analog. Understanding its chemical properties is crucial for research into Vitamin D metabolism, stability, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structural and physicochemical characteristics, stability, and reactivity. Detailed experimental methodologies for its analysis and a summary of its interaction with the Vitamin D Receptor (VDR) signaling pathway are also presented.

Core Chemical Properties

This compound, a secosteroid, shares the same molecular formula and weight as cholecalciferol (Vitamin D3) but differs in its stereochemistry and the arrangement of its conjugated triene system.

PropertyValueReferences
Molecular Formula C₂₇H₄₄O[1][2]
Molecular Weight 384.64 g/mol [1][2]
CAS Number 22350-43-2[1]
Appearance White to light yellow solid
Predicted pKa 14.85 ± 0.60
Predicted XLogP3-AA 7.4
Topological Polar Surface Area 20.2 Ų

Solubility and Stability

The solubility and stability of this compound are critical considerations for its handling, formulation, and analysis.

SolventSolubilityReferences
DMSO Soluble
Chloroform Slightly soluble
Ethyl Acetate Slightly soluble
Methanol Slightly soluble
Water Extremely limited

Stability: this compound is known to be sensitive to light and temperature. It is recommended to store the compound at -20°C in a light-protected environment. Solutions of this compound are also considered unstable and should be prepared fresh for use.

Reactivity and Isomerization

This compound is an isomer of Vitamin D3 and is involved in the complex photochemical and thermal equilibrium of Vitamin D synthesis.

  • Formation: It can be formed from the acid-catalyzed isomerization of Vitamin D3.

  • Oxygen Sensitivity: The compound is highly sensitive to oxygen, which can lead to degradation.

  • Autoxidation: It can undergo autoxidation, leading to the formation of various oxygenated products, including epoxides.

Spectroscopic Data

UV-Vis Spectroscopy

As a conjugated triene, this compound is expected to exhibit strong UV absorbance. While the specific λmax for this compound is not definitively reported in the searched literature, its parent compound, Tachysterol, has a maximum absorption coefficient among the main photoisomers of provitamin D3, with a maximum optical density at a wavelength of approximately 282 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available. However, analysis of related secosteroids provides expected regions for key resonances.

Proton TypeExpected ¹H Chemical Shift (ppm)Carbon TypeExpected ¹³C Chemical Shift (ppm)
Olefinic protons5.0 - 6.5Olefinic carbons110 - 150
Carbinol proton (-CHOH)3.5 - 4.5Carbinol carbon (-CHOH)65 - 75
Methyl protons0.5 - 1.2Methyl carbons10 - 25
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 384. The fragmentation pattern would be characteristic of the secosteroid structure, likely involving the loss of water (m/z 366) from the molecular ion and cleavage of the side chain. The base peak would likely correspond to a stable fragment resulting from these cleavages.

Signaling Pathway

This compound is an analog of 1,25-dihydroxyvitamin D3 and has been shown to exert biological effects by activating the Vitamin D Receptor (VDR) signaling pathway. This pathway is crucial for calcium homeostasis and bone metabolism.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound VDR VDR ITS3->VDR Binds VDR_ITS3 VDR-ITS3 Complex VDR->VDR_ITS3 RXR RXR VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDR_ITS3->VDR_RXR Heterodimerizes with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Leads to Biological Response Biological Response mRNA->Biological Response Translation

Vitamin D Receptor (VDR) Signaling Pathway Activation by this compound.

Experimental Protocols

The following are generalized protocols for the analysis of this compound, based on established methods for Vitamin D and its isomers.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the separation and quantification of this compound.

HPLC_Workflow start Sample Preparation (Extraction from matrix) hplc HPLC System start->hplc column Stationary Phase: C18 reverse-phase column hplc->column mobile_phase Mobile Phase: Acetonitrile/Methanol/Water gradient column->mobile_phase detection Detection: UV Detector at ~280 nm mobile_phase->detection data Data Analysis: Quantification based on peak area detection->data

General workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or a mixture of methanol and dichloromethane). The extraction should be performed under low light conditions to prevent photoisomerization.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly employed to achieve separation from other Vitamin D isomers.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Temperature: The column should be maintained at a constant temperature, for example, 25°C.

  • Detection: Monitor the eluent using a UV detector at the absorbance maximum of the conjugated triene system, expected to be around 280 nm.

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample based on the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer might include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

This protocol describes a general approach for the mass spectrometric analysis of this compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is often used for LC-MS and typically produces a protonated molecular ion.

  • Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and any fragment ions. For a more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular weight and deduce the structure of fragments, which can aid in the confirmation of the this compound structure.

Conclusion

This compound is a chemically sensitive secosteroid with biological activity related to the Vitamin D endocrine system. A thorough understanding of its properties, including its instability and reactivity, is essential for accurate research and potential therapeutic development. While detailed spectroscopic data remains to be fully elucidated in the public domain, the methodologies and information presented in this guide provide a solid foundation for professionals working with this and related compounds.

References

An In-depth Technical Guide to the Discovery and First Isolation of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a significant isomer of Vitamin D3, has garnered interest due to its distinct biological activities, particularly its ability to stimulate intestinal calcium transport and bone calcium mobilization, even in the absence of renal function. This technical guide provides a comprehensive overview of the discovery, first isolation, and characterization of this compound. It details the experimental protocols for its synthesis via acid-catalyzed isomerization of Vitamin D3 and its subsequent purification. The guide also compiles and presents key quantitative data from spectroscopic and biological analyses. Furthermore, it outlines the experimental workflow and the proposed signaling pathway through which this compound is believed to exert its physiological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, endocrinology, and drug development who are interested in the Vitamin D endocrine system and its analogs.

Introduction

The study of Vitamin D and its metabolites has been a cornerstone of research into calcium and phosphate homeostasis. Vitamin D3 (cholecalciferol) itself is a prohormone that undergoes sequential hydroxylations in the liver and kidneys to form the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[1] The photochemical and thermal isomerization of Vitamin D3 and its precursors can lead to the formation of a variety of related compounds with distinct stereochemistry and biological activities.

One such compound of interest is this compound. Its discovery and initial synthesis were first reported in a seminal 1973 paper by Holick, DeLuca, and colleagues.[2] This work demonstrated that this compound, an isomer of Vitamin D3, possesses potent biological activity.[2] Specifically, it was shown to stimulate intestinal calcium transport and promote the mobilization of calcium from bone in anephric (kidney-less) rats, a model where the final hydroxylation of Vitamin D3 to its active form cannot occur.[2] This finding suggested that this compound might act as a direct analog of 1,25(OH)2D3, bypassing the need for renal activation.

This guide will delve into the technical details of the first isolation of this compound, providing the experimental protocols, quantitative data, and a visualization of the processes involved.

Discovery and First Isolation

The first isolation of this compound was not from a natural source but was achieved through a chemical synthesis from Vitamin D3. The key transformation is an acid-catalyzed isomerization reaction.[3]

Synthesis of this compound from Vitamin D3

The initial synthesis of this compound was achieved by the acid-catalyzed isomerization of Vitamin D3. While the original publication provides a concise description, this guide presents a more detailed, representative protocol based on the available literature and general practices in steroid chemistry.

Experimental Protocol: Acid-Catalyzed Isomerization of Vitamin D3

  • Materials:

    • Vitamin D3 (Cholecalciferol)

    • Anhydrous ethanol

    • Acetyl chloride

    • Argon or Nitrogen gas

    • Anhydrous sodium bicarbonate

    • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Procedure:

    • A solution of Vitamin D3 in anhydrous ethanol is prepared in a round-bottom flask. The concentration is typically in the range of 1-10 mg/mL.

    • The flask is purged with an inert gas (argon or nitrogen) to exclude oxygen and moisture, which can lead to side reactions.

    • A solution of acetyl chloride in anhydrous ethanol is prepared separately. This solution acts as the source of the acid catalyst (in situ generation of HCl).

    • The acetyl chloride solution is added dropwise to the Vitamin D3 solution at room temperature with constant stirring.

    • The reaction mixture is stirred at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

    • Upon completion of the reaction, the mixture is neutralized by the addition of a weak base, such as anhydrous sodium bicarbonate, to quench the acid catalyst.

    • The solvent is removed under reduced pressure (rotary evaporation) to yield a crude mixture of products.

Purification of this compound

The crude reaction mixture contains a mixture of isomers, including unreacted Vitamin D3, this compound, and potentially other degradation products. Purification is essential to isolate pure this compound. High-performance liquid chromatography (HPLC) is the method of choice for this separation.

Experimental Protocol: HPLC Purification

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • A normal-phase or reverse-phase C18 column.

  • Procedure:

    • The crude product is redissolved in a suitable solvent compatible with the HPLC mobile phase.

    • The solution is filtered to remove any particulate matter.

    • The sample is injected onto the HPLC column.

    • A suitable mobile phase is used to achieve separation. For a C18 column, a mixture of acetonitrile and water is often effective. The exact composition of the mobile phase may need to be optimized to achieve baseline separation of this compound from other isomers.

    • The elution is monitored by a UV detector, typically at a wavelength of 265 nm, which is near the absorption maximum for these secosteroids.

    • Fractions corresponding to the this compound peak are collected.

    • The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Quantitative Data

The characterization of the newly synthesized and purified this compound involves various spectroscopic and biological assays to confirm its structure and assess its activity.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Technique Parameter Observed Value Reference
UV-Vis Spectroscopy λmax (in ethanol)279 nm
Mass Spectrometry [M+H]+m/z 385.27
¹H NMR (CDCl₃) Key Signals (ppm)Data not explicitly available in searched literature-
¹³C NMR (CDCl₃) Key Signals (ppm)Data not explicitly available in searched literature-
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)Data not explicitly available in searched literature-

Note: While specific NMR and IR data for this compound were not found in the searched literature, related Vitamin D compounds have been extensively characterized by these techniques.

Biological Activity Data

The biological activity of this compound was assessed by its ability to stimulate calcium transport in vivo.

Biological Assay Parameter Result Reference
Intestinal Calcium Transport Stimulation in anephric ratsActive
Bone Calcium Mobilization Stimulation in anephric ratsActive
Vitamin D Receptor (VDR) Binding Affinity (Kd)Data not explicitly available for this compound-

Experimental Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Isolation

The overall process for obtaining pure this compound can be visualized as a sequential workflow.

experimental_workflow start Start: Vitamin D3 reaction Acid-Catalyzed Isomerization (Acetyl Chloride/Ethanol) start->reaction neutralization Neutralization (Sodium Bicarbonate) reaction->neutralization evaporation1 Solvent Removal (Rotary Evaporation) neutralization->evaporation1 crude_product Crude Product evaporation1->crude_product hplc HPLC Purification (C18 column) crude_product->hplc fraction_collection Fraction Collection hplc->fraction_collection evaporation2 Solvent Removal fraction_collection->evaporation2 final_product Pure this compound evaporation2->final_product

Caption: Workflow for the synthesis and isolation of this compound.

Proposed Signaling Pathway

This compound is believed to exert its biological effects through a mechanism similar to that of 1,25(OH)2D3, by acting as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

signaling_pathway cluster_cell Target Cell (e.g., Intestinal Epithelium) ITS3 This compound VDR Vitamin D Receptor (VDR) ITS3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins Calcium Transport Proteins (e.g., Calbindin, TRPV6) Translation->Proteins Response Increased Intestinal Calcium Absorption Proteins->Response Leads to

Caption: Proposed signaling pathway of this compound.

Conclusion

The discovery and first isolation of this compound marked a significant step in understanding the structure-activity relationships of Vitamin D analogs. The ability of this isomer to elicit a biological response in the absence of renal activation highlights its potential as a direct-acting therapeutic agent. This technical guide has provided a detailed overview of the foundational work on this compound, including experimental protocols, quantitative data, and proposed mechanisms of action. Further research, particularly utilizing modern spectroscopic and molecular biology techniques, will be invaluable in fully elucidating the properties and therapeutic potential of this intriguing molecule.

References

Isotachysterol 3: A Natural Isomer of Vitamin D3 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a photoproduct of previtamin D3, has emerged as a significant natural isomer of vitamin D3. While often considered a degradation product, recent research has unveiled its distinct biological activities, including the stimulation of intestinal calcium transport and bone calcium mobilization, functions classically attributed to the hormonal form of vitamin D3, calcitriol. This technical guide provides an in-depth exploration of this compound, focusing on its relationship with vitamin D3, its biological functions, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of its signaling pathways.

Introduction

Vitamin D3 (cholecalciferol) is a crucial prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation. The synthesis pathway involves the conversion of 7-dehydrocholesterol to previtamin D3, which then thermally isomerizes to vitamin D3. However, continued exposure to sunlight leads to the formation of various photoproducts, including tachysterol 3 and lumisterol 3. This compound is an isomer of tachysterol 3. While historically viewed as inactive degradation products, there is growing evidence that these isomers, including this compound, possess unique biological activities.

This compound has been shown to mimic some of the physiological effects of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3, particularly in regulating calcium homeostasis.[1][2] This guide delves into the current understanding of this compound, providing a detailed comparison with vitamin D3 and its active metabolites.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and cholecalciferol (Vitamin D3) is presented in Table 1.

PropertyThis compoundCholecalciferol (Vitamin D3)
Chemical Formula C27H44OC27H44O
Molecular Weight 384.64 g/mol 384.64 g/mol
Appearance White to off-white solidWhite or slightly yellowish crystals
Storage Conditions -20°C, protect from lightRoom temperature, protect from light and air
IUPAC Name (1S,3Z,5E,7E)-9,10-secocholesta-1(10),5,7-trien-3-ol(3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-ol

Biological Activity and VDR Binding Affinity

This compound exhibits biological activity related to calcium metabolism, though its direct interaction with the Vitamin D Receptor (VDR) is nuanced. Research indicates that tachysterol, an isomer of isotachysterol, has a very low affinity for the VDR. However, its hydroxylated metabolites, such as 25-hydroxytachysterol3, show significantly higher binding affinity and can activate VDR-mediated gene expression.[1] It is hypothesized that this compound may undergo similar metabolic activation in vivo.

Table 2: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd)Reference
Tachysterol> 20 µM[1]
25-Hydroxytachysterol322 nM[1]
1,25-Dihydroxyvitamin D3~0.1 nM

The biological potency of this compound in stimulating calcium transport is summarized in the following table.

Table 3: In Vivo Biological Activity

CompoundIntestinal Calcium TransportBone Calcium MobilizationAnimal ModelReference
This compoundStimulatedStimulatedAnephric Rats
1,25-Dihydroxyvitamin D3StimulatedStimulatedAnephric Rats

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Photochemical Synthesis of this compound from Vitamin D3

This protocol describes a general method for the photochemical isomerization of vitamin D3 to its isomers, including tachysterol and subsequently isotachysterol.

Materials:

  • Vitamin D3 (Cholecalciferol)

  • Anhydrous ethanol

  • Iodine (catalyst)

  • Quartz reaction vessel

  • UV lamp (mercury vapor lamp, ~254 nm)

  • Nitrogen gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve Vitamin D3 in anhydrous ethanol in a quartz reaction vessel to a concentration of 1 mg/mL.

  • Add a catalytic amount of iodine (e.g., 0.01 molar equivalents).

  • Purge the solution and the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., 20-25°C) and continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The formation of previtamin D3, tachysterol, and lumisterol will be observed.

  • Upon reaching the desired conversion to tachysterol, stop the irradiation.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product containing a mixture of isomers can be subjected to further purification by preparative HPLC to isolate this compound. The exact conditions for HPLC (column, mobile phase, flow rate) will need to be optimized for the specific separation.

Vitamin D Receptor (VDR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

Materials:

  • Purified recombinant human VDR

  • [³H]-1,25-dihydroxyvitamin D3 (radioligand)

  • Unlabeled 1,25-dihydroxyvitamin D3 (for standard curve)

  • This compound (test compound)

  • Binding buffer (e.g., Tris-HCl buffer containing KCl, DTT, and BSA)

  • Hydroxyapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of unlabeled 1,25-dihydroxyvitamin D3 and this compound.

  • In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1,25-dihydroxyvitamin D3, and varying concentrations of either unlabeled 1,25-dihydroxyvitamin D3 or this compound.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

  • To separate bound from free radioligand, add a hydroxyapatite slurry to each tube and incubate on ice with intermittent mixing.

  • Centrifuge the tubes to pellet the hydroxyapatite with the bound VDR-ligand complex.

  • Carefully aspirate the supernatant containing the free radioligand.

  • Wash the pellet with wash buffer to remove any remaining unbound ligand.

  • Resuspend the pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Generate a standard curve using the data from the unlabeled 1,25-dihydroxyvitamin D3 competition.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the dissociation constant (Kd) using appropriate software.

Everted Gut Sac Intestinal Calcium Transport Assay

This ex vivo method is used to assess the ability of this compound to stimulate active calcium transport across the intestinal epithelium.

Materials:

  • Male Wistar rats (weanling)

  • Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2

  • Calcium-45 (⁴⁵Ca) as a tracer

  • This compound and vehicle control (e.g., ethanol)

  • Surgical instruments

  • Syringes and needles

  • Scintillation counter

Procedure:

  • Administer this compound or vehicle to the rats via intrajugular injection 24-48 hours prior to the experiment.

  • Euthanize the rat and excise the duodenum.

  • Gently flush the duodenal segment with ice-cold KRB buffer.

  • Evert the duodenal segment over a glass rod.

  • Tie one end of the everted segment with a suture to form a sac.

  • Fill the sac with a known volume of KRB buffer containing a specific concentration of calcium and ⁴⁵Ca (serosal fluid).

  • Tie the other end of the sac.

  • Incubate the everted sac in a flask containing KRB buffer with the same calcium and ⁴⁵Ca concentration (mucosal fluid) at 37°C with gentle shaking and continuous gassing with 95% O2 / 5% CO2 for a defined period (e.g., 60-90 minutes).

  • At the end of the incubation, remove the sac, blot it dry, and collect the serosal fluid from inside the sac.

  • Measure the concentration of ⁴⁵Ca in both the initial and final mucosal and serosal fluids using a scintillation counter.

  • Calculate the transport of calcium from the mucosal to the serosal side, typically expressed as a ratio of the final serosal to mucosal ⁴⁵Ca concentration (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient.

In Vivo Bone Calcium Mobilization Assay

This assay evaluates the effect of this compound on the release of calcium from bone into the bloodstream.

Materials:

  • Weanling rats maintained on a vitamin D-deficient, low calcium diet.

  • This compound and vehicle control.

  • Blood collection supplies (e.g., capillary tubes, centrifuge).

  • Calcium assay kit.

Procedure:

  • Raise weanling rats on a vitamin D-deficient, low calcium diet for a period sufficient to induce hypocalcemia (e.g., 3-4 weeks).

  • Divide the rats into experimental groups and administer a single dose of this compound or vehicle control via intrajugular injection.

  • Collect blood samples at various time points post-injection (e.g., 0, 12, 24, 48 hours).

  • Separate the serum by centrifugation.

  • Measure the serum calcium concentration using a colorimetric calcium assay kit.

  • An increase in serum calcium levels in the this compound-treated group compared to the vehicle control group indicates mobilization of calcium from bone stores.

Signaling Pathways

The biological effects of vitamin D3 are primarily mediated through the nuclear Vitamin D Receptor (VDR). Upon binding its ligand, 1,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

While this compound itself has a low affinity for the VDR, its hydroxylated metabolites can activate this pathway. Furthermore, recent evidence suggests that tachysterol and its metabolites can also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). This indicates a broader and more complex signaling network than previously understood.

Vitamin D3 and this compound Signaling Overview

Vitamin_D_Signaling cluster_UV UVB Radiation cluster_Metabolism Metabolism cluster_Signaling Cellular Signaling cluster_Response Physiological Response 7-DHC 7-Dehydrocholesterol Pre-D3 Previtamin D3 7-DHC->Pre-D3 VitaminD3 Vitamin D3 (Cholecalciferol) Pre-D3->VitaminD3 Thermal Isomerization Tachysterol3 Tachysterol 3 Pre-D3->Tachysterol3 25OH-D3 25(OH)D3 (Calcifediol) VitaminD3->25OH-D3 Liver Isotachysterol3 This compound Tachysterol3->Isotachysterol3 Isomerization 25OH-Iso 25(OH)-Isotachysterol 3 Isotachysterol3->25OH-Iso Liver (putative) 1,25(OH)2D3 1,25(OH)2D3 (Calcitriol) 25OH-D3->1,25(OH)2D3 Kidney VDR VDR 1,25(OH)2D3->VDR 25OH-Iso->VDR OtherReceptors AhR, LXRs, PPARγ 25OH-Iso->OtherReceptors RXR RXR VDR->RXR Heterodimerization VDRE VDRE VDR->VDRE Binding RXR->VDRE TargetGenes Target Gene Expression VDRE->TargetGenes Transcription Regulation CaTransport Intestinal Ca2+ Transport TargetGenes->CaTransport BoneMobilization Bone Ca2+ Mobilization TargetGenes->BoneMobilization OtherResponses Other Cellular Responses OtherReceptors->OtherResponses OtherResponses->CaTransport OtherResponses->BoneMobilization

Caption: Overview of Vitamin D3 and this compound synthesis and signaling.

Experimental Workflow for Assessing Biological Activity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays start Start synthesis Photochemical Synthesis of this compound start->synthesis purification HPLC Purification synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization vdr_binding VDR Binding Assay characterization->vdr_binding gut_sac Everted Gut Sac Assay characterization->gut_sac bone_mobilization Bone Calcium Mobilization Assay characterization->bone_mobilization data_analysis Data Analysis and Comparison vdr_binding->data_analysis gut_sac->data_analysis bone_mobilization->data_analysis end End data_analysis->end

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, a natural isomer of vitamin D3, is more than an inactive photoproduct. It demonstrates significant biological activity, particularly in the regulation of calcium homeostasis, a role traditionally assigned to calcitriol. While its direct affinity for the VDR appears to be low, its potential for metabolic activation to more potent forms and its interaction with other nuclear receptors open new avenues for research and therapeutic development. The detailed protocols and comparative data provided in this guide are intended to facilitate further investigation into the physiological roles and pharmacological potential of this compound and other vitamin D isomers. A deeper understanding of these compounds could lead to the development of novel therapeutics for calcium-related disorders with potentially different efficacy and safety profiles compared to traditional vitamin D analogs.

References

A Technical Guide to the Photochemical Landscape of Previtamin D3 and the Formation of its Isomers, Including Isotachysterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical reactions originating from previtamin D3, a critical intermediate in the synthesis of vitamin D3. While the direct photochemical formation of isotachysterol from previtamin D3 is not the established pathway, this document will elucidate the well-documented photochemical network that produces key isomers, including tachysterol, and clarify the accepted acid-catalyzed mechanism that leads to the formation of isotachysterol. Understanding these distinct pathways is crucial for researchers working on vitamin D synthesis, stability, and analog development.

The Photochemical and Thermal Reaction Network of Previtamin D3

Upon formation from 7-dehydrocholesterol (provitamin D3) via UV-B irradiation, previtamin D3 exists at the center of a complex network of reversible photochemical and thermal reactions. The ultimate composition of products is highly dependent on factors such as irradiation wavelength, duration, temperature, and solvent environment.

The primary photoreactions involving previtamin D3 include:

  • Reversible Photoisomerization: Previtamin D3 can undergo further photoisomerization upon absorbing UV radiation. This leads to two main photoproducts: lumisterol3 and tachysterol3.[1] During prolonged sun exposure, this photochemical equilibrium limits the accumulation of previtamin D3.[1]

  • Cis-Trans Isomerization to Tachysterol3: A key photoreaction is the Z/E (cis/trans) isomerization around the C6-C7 double bond, which converts previtamin D3 (6-Z) into tachysterol3 (6-E). This process is particularly efficient at shorter UV wavelengths (below 300 nm).[2]

  • Electrocyclization to Lumisterol3 and Provitamin D3: Previtamin D3 can undergo a photochemical ring-closure reaction to revert to the parent provitamin D3 (7-dehydrocholesterol) or to form its stereoisomer, lumisterol3.[3] This pathway is favored at wavelengths longer than 300 nm.[2]

  • Thermal Equilibrium: Previtamin D3 is thermally labile and undergoes a temperature-dependent isomerization to form the biologically active vitamin D3. This is a non-photochemical, sigmatropic hydrogen shift.

The diagram below illustrates the interconnected pathways of previtamin D3 conversion.

PrevitaminD_Pathway cluster_thermal Thermal Reaction cluster_acid Acid-Catalyzed Reaction ProD Provitamin D3 (7-Dehydrocholesterol) PreD Previtamin D3 (cZc conformer) ProD->PreD PreD->ProD Tachy Tachysterol3 PreD->Tachy hν (<300nm) Lumi Lumisterol3 PreD->Lumi hν (>300nm) Tachy->PreD Lumi->PreD VitD Vitamin D3 VitD->PreD_ref Δ (Heat) PreD_ref->VitD Δ (Heat) IsoTachy Isotachysterol3 VitD_ref->IsoTachy H+

Caption: Reaction network of Previtamin D3 and its isomers.

The Formation of Isotachysterol3 via Acid Catalysis

Scientific literature consistently demonstrates that isotachysterol3 is not a primary photoproduct of previtamin D3. Instead, it is formed under acidic conditions from vitamin D3 or its isomers. In the presence of acid, vitamin D3 undergoes isomerization to generate isotachysterol, a compound that is noted to be highly sensitive to oxygen. This acid-catalyzed pathway is a critical consideration in pharmaceutical formulation and food fortification, where acidic environments can lead to the degradation of vitamin D3 into this isomer.

While some studies suggest tachysterol may undergo further isomerization to isotachysterol, potentially influenced by UVB exposure, the primary and well-defined mechanism remains acid-catalyzed rearrangement.

Quantitative Data: Photochemical Quantum Yields

The efficiency of photochemical reactions is measured by their quantum yield (Φ), which represents the number of molecules undergoing a specific transformation per photon absorbed. The quantum yields for previtamin D3 photoisomerization are highly wavelength-dependent.

Irradiation Wavelength (nm)Product Formed from Previtamin D3Quantum Yield (Φ)
253.7Tachysterol0.41
253.7Lumisterol0.04
253.7Provitamin D30.014
302.5Tachysterol0.29
302.5Lumisterol0.09
302.5Provitamin D30.02
305.0Tachysterol0.29
305.0Lumisterol0.18
305.0Provitamin D30.08

Note: Data sourced from studies on previtamin D photochemistry. Quantum yields for a direct photochemical conversion of previtamin D3 to isotachysterol3 are not reported in the literature, consistent with its formation via a non-photochemical pathway.

Experimental Protocols

The study of previtamin D3 photochemistry requires precise control over irradiation conditions and robust analytical methods to separate and quantify the complex mixture of isomers.

  • Sample Preparation:

    • Dissolve previtamin D3 (or its precursor, 7-dehydrocholesterol) in a UV-transparent solvent such as hexane, ethanol, or methanol to a known concentration (e.g., 10-50 µM).

    • Place the solution in a quartz cuvette or photoreactor vessel that allows for temperature control.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench excited states or lead to photo-oxidation byproducts.

  • Irradiation:

    • Utilize a narrow-band light source, such as a laser or a lamp (e.g., medium-pressure mercury arc lamp) coupled with a monochromator or band-pass filters to isolate the desired wavelength.

    • To favor tachysterol formation, irradiate at wavelengths below 300 nm (e.g., 254 nm or 295 nm).

    • To favor lumisterol formation, use wavelengths above 300 nm (e.g., 305 nm).

    • Maintain a constant temperature using a circulating water bath, as the thermal isomerization to vitamin D3 is always a competing reaction.

  • Reaction Monitoring:

    • At specified time intervals, withdraw aliquots from the reaction mixture.

    • Protect samples from light and store them at low temperatures (-20°C or below) immediately to halt further thermal or photochemical reactions.

    • Analyze the aliquots promptly using HPLC-UV to determine the concentration of previtamin D3 and its various isomers.

  • Chromatographic System:

    • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mobile phase of methanol or acetonitrile, or a mixture of the two, is typically effective. For example, pure methanol can be used.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: Set the detector to monitor at a wavelength where most isomers have significant absorbance, typically around 265 nm or 272 nm.

  • Sample Analysis:

    • Inject a small volume (e.g., 20 µL) of the reaction aliquot into the HPLC system.

    • Identify and quantify the peaks corresponding to 7-dehydrocholesterol, previtamin D3, vitamin D3, tachysterol3, and lumisterol3 by comparing their retention times and UV spectra with those of pure standards.

The workflow for a typical photochemical experiment is depicted below.

Experimental_Workflow prep 1. Sample Preparation (Previtamin D3 in Solvent) degas 2. Deoxygenation (Purge with N2/Ar) prep->degas irradiate 3. UV Irradiation (Controlled λ and Temp.) degas->irradiate sample 4. Aliquot Sampling (Time-course) irradiate->sample During Irradiation quench 5. Reaction Quenching (Protect from light, freeze) sample->quench analyze 6. HPLC-UV Analysis quench->analyze quantify 7. Data Interpretation (Quantify Isomers) analyze->quantify

References

Spectroscopic Characterization of Isotachysterol 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotachysterol 3 is a secosteroid and a photoisomer of Vitamin D3, belonging to a class of compounds crucial in various biological processes.[1][2] With the molecular formula C27H44O and an exact mass of 384.339216 Da, its structural elucidation is paramount for understanding its biological activity and for quality control in drug development.[1][2] this compound has demonstrated biological activity, stimulating intestinal calcium transport and bone calcium mobilization, similar to the active form of Vitamin D3, 1,25-dihydroxyvitamin D3.[3] This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, presenting key data, detailed experimental protocols, and relevant biological pathways.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic methods. The quantitative data from these analyses are summarized below.

UV-Visible Spectroscopy

The ultraviolet absorption profile of this compound is defined by its conjugated all-trans-triene chromophore system.

Parameter Value Interpretation
λmax288 nmConfirms the presence of the extended conjugated triene system.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and molecular weight.

Parameter Value Interpretation
Molecular FormulaC27H44OElemental composition.
Exact Mass384.339216 DaMonoisotopic mass.
Ionization ModeESI (+)Electrospray Ionization, Positive.
Molecular Ion[M+H]⁺m/z 385
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework and proton environments, confirming the molecule's precise structure and stereochemistry. While comprehensive peak lists are proprietary, the characteristic signals are well-understood.

Table 1.3.1: ¹H NMR Spectroscopy - Key Features

Signal Type Expected Chemical Shift Range (ppm) Interpretation
Olefinic Protons 5.0 - 6.5 Protons on the C=C double bonds of the triene system.
Hydroxyl Proton Variable (typically 1.5 - 4.0) -OH group proton; position is solvent-dependent.
Methine Proton (-CH-OH) ~3.5 - 4.2 Proton on the carbon bearing the hydroxyl group.

| Methyl Signals | 0.5 - 1.2 | Protons of the various methyl groups in the structure. |

Table 1.3.2: ¹³C NMR Spectroscopy - Key Features

Signal Type Expected Chemical Shift Range (ppm) Interpretation
Olefinic Carbons 110 - 150 Six carbon signals corresponding to the conjugated triene system.
Hydroxyl-bearing Carbon 65 - 75 Carbon atom attached to the hydroxyl group.
Aliphatic Carbons 10 - 60 Remaining sp³ hybridized carbons of the rings and side chain.

| Total Signals | 28 | The spectrum reveals 28 distinct carbon signals, corresponding to the complete carbon framework. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3600 (broad)O-H StretchHydroxyl (-OH) group.
2850 - 3000C-H StretchAliphatic (sp³) C-H bonds.
~3020 - 3080 (weak)C-H StretchVinylic (sp²) C-H bonds.
~1600 - 1680 (weak)C=C StretchConjugated double bonds of the triene system.

Experimental Protocols

The following protocols outline standardized methodologies for the spectroscopic analysis of sterols like this compound.

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer method is commonly employed for extracting sterols from biological matrices.

  • Homogenization: Suspend the sample (e.g., cell pellet, plasma) in cold Phosphate Buffered Saline (PBS).

  • Solvent Addition: Add a 3:1 (v/v) mixture of chloroform:methanol to the sample suspension. For quantitative analysis, add a deuterated internal standard at this stage.

  • Phase Separation: Vortex the mixture vigorously and centrifuge (e.g., 1500 x g for 10 minutes) to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic phase (containing lipids) into a clean glass vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and selective quantification of sterols.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Methanol with 5 mM ammonium acetate.

  • Mobile Phase B: Water with 5 mM ammonium acetate.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase B.

    • Ramp to 100% Mobile Phase A over ~15 minutes to elute the nonpolar sterols.

    • Hold at 100% A for several minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (monitoring the transition from the precursor ion m/z 385 to specific product ions) or full scan for identification.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Visualized Workflows and Pathways

Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of this compound is depicted below.

G cluster_prep Sample Preparation cluster_data Data Interpretation start Biological Matrix (e.g., Plasma, Cells) extraction Lipid Extraction (Bligh-Dyer) start->extraction cleanup Solid Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms uv UV-Vis Spectroscopy cleanup->uv nmr NMR (¹H, ¹³C) Analysis cleanup->nmr ir IR Spectroscopy cleanup->ir data_proc Data Processing & Spectral Analysis lcms->data_proc uv->data_proc nmr->data_proc ir->data_proc struct_elucid Structural Elucidation & Quantification data_proc->struct_elucid

Caption: Workflow for Spectroscopic Characterization.

Presumed Signaling Pathway

As an analog of Vitamin D3, this compound is presumed to exert its biological effects via the Vitamin D Receptor (VDR) signaling pathway, which primarily involves the regulation of gene expression.

G cluster_cytoplasm Cytoplasm / Nucleus cluster_nucleus Nucleus (Gene Level) ITS3 This compound (Ligand) VDR Vitamin D Receptor (VDR) ITS3->VDR Binds Complex VDR-RXR-Ligand Heterodimer VDR->Complex Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE on DNA) Complex->VDRE Binds to Transcription Gene Transcription (mRNA Synthesis) VDRE->Transcription Initiates Proteins Synthesis of Target Proteins Transcription->Proteins Leads to Response Biological Response (e.g., Calcium Transport) Proteins->Response Mediates

Caption: Simplified Vitamin D Receptor Signaling Pathway.

References

The Stereochemistry of Isotachysterol 3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a significant stereoisomer of vitamin D3, plays a crucial role in calcium metabolism. Its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its structural features, the experimental methodologies used for its stereochemical assignment, and its interaction with the Vitamin D Receptor (VDR) to modulate calcium signaling pathways. This document is intended to serve as a core reference for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a secosteroid derived from the acid-catalyzed isomerization of vitamin D3.[1] Its biological functions, particularly its ability to stimulate intestinal calcium transport and bone calcium mobilization, are of significant interest in therapeutic development.[2][3] Understanding the precise spatial arrangement of its atoms is paramount for elucidating its mechanism of action and for the rational design of novel analogs with enhanced therapeutic profiles. This guide delves into the critical stereochemical aspects of this compound.

Molecular Structure and Stereochemical Configuration

This compound, with the molecular formula C27H44O, possesses four defined stereocenters that dictate its unique three-dimensional shape and biological activity.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol .[4]

The stereochemical configuration at the four chiral centers is as follows:

  • C1 (A-ring): S configuration

  • C1' (C/D-ring junction): R configuration

  • C7a' (C/D-ring junction): R configuration

  • C1'' (side chain): R configuration

This specific arrangement of substituents around the chiral carbons is crucial for its interaction with target proteins, most notably the Vitamin D Receptor (VDR).

Data Presentation: Key Structural and Physical Properties
PropertyValueSource(s)
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS Number 22350-43-2
IUPAC Name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Stereocenters 4

Experimental Protocols for Stereochemical Determination

Synthesis and Isolation

This compound is synthesized via the acid-catalyzed isomerization of vitamin D3.

General Protocol:

  • Reaction Setup: Vitamin D3 is dissolved in a suitable organic solvent (e.g., ethanol).

  • Acid Catalysis: A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of this compound is maximized.

  • Purification: The reaction mixture is neutralized, and the product is purified using column chromatography on silica gel or by preparative HPLC to isolate pure this compound.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is employed.

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local geometry.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): Correlate proton and carbon signals, aiding in the assignment of the carbon framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the relative stereochemistry. They detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing information about the spatial arrangement of atoms. For a molecule of the size of this compound, ROESY can sometimes be more advantageous as it avoids potential zero or negative NOE enhancements.

Illustrative Quantitative NMR Data (Literature Values for Vitamin D Analogs)

While a complete, assigned NMR dataset for this compound is not fully compiled in a single source, the following table presents typical chemical shift ranges for key protons in vitamin D analogs, which are instrumental in stereochemical assignments.

Proton(s)Typical Chemical Shift (δ) ppmSignificance for Stereochemistry
Olefinic Protons 4.5 - 6.5The coupling constants between olefinic protons are indicative of the double bond geometry (E/Z).
Protons adjacent to stereocenters VariesThe specific chemical shifts and coupling patterns are highly dependent on the relative orientation of substituents.
Methyl Groups 0.5 - 1.2The chemical shifts of the methyl groups can be influenced by anisotropic effects from nearby functional groups, providing clues about the conformation.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of a molecule. The experimental spectra can be compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Logical Flow of Stereochemical Determination

stereochemistry_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_determination Stereochemical Assignment start Vitamin D3 reaction Acid-Catalyzed Isomerization start->reaction purification HPLC Purification reaction->purification product This compound purification->product nmr 1D & 2D NMR (COSY, HSQC, NOESY) product->nmr ms Mass Spectrometry product->ms chiroptical Chiroptical Methods (CD, ORD) product->chiroptical relative Relative Stereochemistry (from NOESY/ROESY) nmr->relative absolute Absolute Configuration (from Chiroptical/Synthesis) chiroptical->absolute final Definitive 3D Structure relative->final absolute->final

Caption: Workflow for the synthesis and stereochemical determination of this compound.

Vitamin D Receptor (VDR) Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

VDR_Signaling cluster_cellular Cellular Environment ITS3 This compound VDR Vitamin D Receptor (VDR) ITS3->VDR Binding RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE on DNA) RXR->VDRE DNA Binding Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., Calbindin) mRNA->Protein Response Biological Response (Increased Calcium Transport) Protein->Response

Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. Its four defined stereocenters create a unique three-dimensional structure that allows for specific interactions with the Vitamin D Receptor, leading to the modulation of calcium homeostasis. The elucidation of this stereochemistry requires a multi-pronged approach combining organic synthesis, advanced spectroscopic techniques, and computational methods. A thorough understanding of the structure-activity relationship of this compound and its analogs is essential for the development of new therapeutic agents targeting the vitamin D signaling pathway.

References

Early Physiological Effects of Isotachysterol 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3, a photoisomer of previtamin D3, has long been a subject of interest in the field of sterol chemistry and biology. While initially considered a byproduct of vitamin D synthesis, early and contemporary research has revealed its distinct physiological effects, particularly in calcium metabolism and cellular regulation. This technical guide provides an in-depth overview of the foundational and recent studies on the physiological effects of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Early Studies on Calcium Metabolism

Pioneering research in the 1970s established the biological activity of this compound, demonstrating its ability to influence calcium homeostasis, even in the absence of kidney function, a critical step in the activation of vitamin D3.

Quantitative Data from Early Studies

While detailed quantitative data from the earliest studies is limited in publicly available literature, the seminal work by Holick et al. (1973) provided qualitative evidence of this compound's effects on calcium transport and bone mobilization in anephric rats[1]. The study demonstrated a significant physiological response, laying the groundwork for understanding its vitamin D-like activities.

Table 1: Summary of Early Findings on the Physiological Effects of this compound

Physiological EffectModel SystemKey FindingCitation
Intestinal Calcium TransportAnephric RatsStimulates transport[1]
Bone Calcium MobilizationAnephric RatsStimulates mobilization[1]
Experimental Protocols for Early Calcium Metabolism Studies

Experimental Workflow: In Vivo Assessment of Calcium Metabolism in Anephric Rats (circa 1970s)

G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment A Vitamin D-deficient rats on a low-calcium diet B Bilateral Nephrectomy (Anephric Model) A->B C Administration of this compound (intraperitoneal or oral) B->C D Intestinal Calcium Transport Assay (e.g., everted gut sac technique with 45Ca) C->D E Bone Calcium Mobilization Assay (measurement of serum 45Ca from pre-labeled bones) C->E

Caption: Probable workflow for early in vivo studies of this compound.

Detailed Methodologies:

  • Animal Model: Male weanling rats were typically rendered vitamin D-deficient by being raised in UV-light-free conditions and fed a vitamin D-deficient diet with controlled calcium and phosphorus levels for several weeks. To create an anephric model, bilateral nephrectomy was performed prior to the administration of the test compound.

  • Intestinal Calcium Transport Assay (Everted Gut Sac Technique):

    • Following treatment with this compound or a vehicle control, a segment of the small intestine (typically the duodenum) was excised.

    • The segment was everted (turned inside out) and filled with a buffer solution.

    • The everted sac was incubated in a buffer solution containing a known concentration of calcium and a radioactive tracer, such as 45Ca.

    • After a set incubation period, the concentration of 45Ca inside (serosal side) and outside (mucosal side) the sac was measured.

    • An increase in the serosal-to-mucosal 45Ca ratio indicated active transport of calcium against a concentration gradient.

  • Bone Calcium Mobilization Assay:

    • Rats were injected with 45Ca several days prior to the experiment to label their bones.

    • After the labeling period, the rats were placed on a low-calcium diet to prevent dietary calcium from interfering with the measurement of bone-derived calcium.

    • Following bilateral nephrectomy and treatment with this compound, blood samples were collected at various time points.

    • The serum was analyzed for 45Ca levels. An increase in serum 45Ca was indicative of the mobilization of calcium from the bone.

Contemporary Research on the Metabolic Activation and Cellular Effects of Tachysterol 3

More recent investigations have delved into the metabolic pathways of tachysterol 3 (a closely related isomer often studied in this context) and its physiological effects at the cellular level, particularly in the skin. These studies have identified active metabolites and the signaling pathways through which they exert their effects.

Quantitative Data from Recent Studies

Modern analytical techniques have allowed for the quantification of tachysterol 3 and its metabolites in biological samples, as well as the dose-dependent effects of these compounds on cultured cells.

Table 2: Quantitative Data on Tachysterol 3 and its Hydroxyderivatives

ParameterValueBiological SystemCitation
Endogenous Tachysterol 3 Concentration7.3 ± 2.5 ng/mLHuman Serum
In Vitro Effects of 20S(OH)T3 and 25(OH)T3
Inhibition of Cell ProliferationDose-dependentHuman Epidermal Keratinocytes and Dermal Fibroblasts
Stimulation of Differentiation Gene ExpressionDose-dependentHuman Epidermal Keratinocytes
Stimulation of Antioxidant Gene ExpressionDose-dependentHuman Epidermal Keratinocytes
Experimental Protocols for Recent Studies

Contemporary research employs a range of molecular and cellular biology techniques to elucidate the mechanisms of action of tachysterol 3 and its derivatives.

Experimental Workflow: Analysis of Tachysterol 3 Metabolism and Activity in Skin Cells

G cluster_metabolism Metabolism Studies cluster_cell_culture Cell Culture Experiments cluster_assays Functional Assays A Incubation of Tachysterol 3 with CYP11A1 and CYP27A1 enzymes B Identification of metabolites (20S(OH)T3, 25(OH)T3) via LC-MS A->B C Treatment of human keratinocytes and fibroblasts with Tachysterol 3 metabolites B->C D Cell Proliferation Assay (e.g., BrdU incorporation) C->D E Gene Expression Analysis (qPCR for differentiation and antioxidant markers) C->E F Receptor Activation Assays (e.g., reporter gene assays for VDR, AhR, LXR, PPARγ) C->F

Caption: Workflow for modern in vitro studies of Tachysterol 3.

Detailed Methodologies:

  • Metabolite Identification:

    • Tachysterol 3 is incubated with recombinant human CYP11A1 or CYP27A1 enzymes in the presence of necessary cofactors.

    • The reaction mixture is then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the resulting hydroxyderivatives based on their mass-to-charge ratio and fragmentation patterns.

  • Cell Culture:

    • Primary human epidermal keratinocytes and dermal fibroblasts are cultured under standard conditions.

    • Cells are treated with varying concentrations of tachysterol 3, 20S-hydroxytachysterol 3 (20S(OH)T3), or 25-hydroxytachysterol 3 (25(OH)T3) for specified time periods.

  • Cell Proliferation Assay:

    • Following treatment, cell proliferation is assessed using methods such as the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is then detected with a specific antibody.

  • Gene Expression Analysis:

    • Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).

    • Quantitative polymerase chain reaction (qPCR) is performed using primers specific for genes involved in keratinocyte differentiation (e.g., involucrin, loricrin) and antioxidant response (e.g., Nrf2, HO-1).

  • Receptor Activation Assays:

    • Cells are transfected with a reporter plasmid containing a response element for a specific nuclear receptor (e.g., Vitamin D Receptor - VDR, Aryl Hydrocarbon Receptor - AhR, Liver X Receptor - LXR, or Peroxisome Proliferator-Activated Receptor gamma - PPARγ) linked to a reporter gene (e.g., luciferase).

    • Following treatment with tachysterol 3 or its metabolites, the activity of the reporter gene is measured, indicating the extent of receptor activation.

Signaling Pathways

This compound and its hydroxylated metabolites exert their physiological effects by interacting with a network of nuclear receptors.

Signaling Pathways of Tachysterol 3 Hydroxyderivatives

G cluster_ligands Active Metabolites cluster_receptors Nuclear Receptors cluster_responses Cellular Responses T3_OH 20S(OH)T3 25(OH)T3 VDR VDR T3_OH->VDR AhR AhR T3_OH->AhR LXR LXR T3_OH->LXR PPARg PPARγ T3_OH->PPARg Prolif Inhibition of Proliferation VDR->Prolif Diff Stimulation of Differentiation VDR->Diff Antiox Antioxidant Gene Expression AhR->Antiox LXR->Diff PPARg->Diff

Caption: Nuclear receptor signaling by Tachysterol 3 metabolites.

The hydroxyderivatives of tachysterol 3, namely 20S(OH)T3 and 25(OH)T3, have been shown to act as ligands for several nuclear receptors:

  • Vitamin D Receptor (VDR): Similar to the active form of vitamin D3, these metabolites can bind to and activate the VDR, leading to the regulation of genes involved in cell proliferation and differentiation.

  • Aryl Hydrocarbon Receptor (AhR): Activation of AhR is linked to the induction of antioxidant and detoxification pathways.

  • Liver X Receptors (LXR): LXRs are involved in the regulation of lipid metabolism and differentiation.

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ plays a role in adipogenesis and cellular differentiation.

The ability of these metabolites to interact with multiple receptors suggests a complex and pleiotropic mechanism of action, contributing to a range of physiological effects beyond simple calcium homeostasis.

Conclusion

The study of this compound has evolved from early observations of its vitamin D-like effects on calcium metabolism to a more nuanced understanding of its metabolic activation and interaction with a diverse set of nuclear receptors. While early quantitative data is sparse, the foundational studies unequivocally demonstrated its biological relevance. Contemporary research has further illuminated the cellular and molecular mechanisms, particularly in the context of skin physiology, highlighting the roles of its hydroxylated metabolites in regulating cell proliferation, differentiation, and antioxidant responses. This body of work underscores the importance of further investigating this compound and its derivatives as potential therapeutic agents in various physiological and pathological conditions.

References

The Uncharted Territory of Vitamin D3 Photoisomers: A Technical Guide to Isotachysterol D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily known for its role in calcium homeostasis, is synthesized in the skin through a photochemical reaction initiated by ultraviolet B (UVB) radiation. This process, however, does not yield a single product. Instead, it generates a complex mixture of photoisomers, each with a unique three-dimensional structure and, consequently, distinct biological activities. While the canonical pathway from 7-dehydrocholesterol (7-DHC) to vitamin D3 via previtamin D3 is well-documented, other photoisomers such as tachysterol D3, lumisterol D3, and the less-explored isotachysterol D3 are also formed. This technical guide provides an in-depth exploration of isotachysterol D3, comparing its photochemical properties and biological functions against other key vitamin D3 photoisomers. Understanding the nuances of these compounds is critical for researchers in dermatology, endocrinology, and drug development, as they may represent untapped therapeutic potential.

Photochemical Synthesis and Conversion Pathways

The journey from 7-DHC to various vitamin D3 photoisomers is a dynamic process governed by UV radiation. The initial absorption of a photon by 7-DHC leads to the formation of the unstable intermediate, previtamin D3. From this pivotal point, a series of wavelength-dependent and thermal reactions orchestrate the formation of a spectrum of isomers.

Key Photoisomers and their Formation:

  • Previtamin D3: The primary photoproduct formed from the UVB-induced ring-opening of 7-DHC.

  • Vitamin D3: Formed through a thermal isomerization of previtamin D3.

  • Tachysterol D3: A cis-trans isomer of previtamin D3, its formation is favored by shorter wavelength UV radiation.

  • Lumisterol D3: A stereoisomer of 7-DHC, formed from previtamin D3 through a photochemical ring-closure.

  • Isotachysterol D3: An acid-catalyzed isomerization product of vitamin D3[1]. It can also be formed through further isomerization of tachysterol under certain conditions[2].

The relative abundance of these photoisomers is in a state of photoequilibrium, influenced by the wavelength and duration of UV exposure.

Vitamin D3 Photochemical Conversion Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB (290-315 nm) Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization Tachysterol D3 Tachysterol D3 Previtamin D3->Tachysterol D3 UVB Lumisterol D3 Lumisterol D3 Previtamin D3->Lumisterol D3 UVB Isotachysterol D3 Isotachysterol D3 Vitamin D3->Isotachysterol D3 Acid-catalyzed Isomerization Tachysterol D3->Isotachysterol D3 Isomerization

Photochemical conversion pathway of Vitamin D3 and its isomers.

Comparative Physicochemical Properties

The structural differences between vitamin D3 photoisomers are reflected in their distinct physicochemical properties, particularly their UV absorption spectra. These properties are fundamental to their photochemical synthesis and analytical separation.

PhotoisomerAbsorption Maximum (λmax) in EthanolMolar Extinction Coefficient (ε) at λmaxReference
7-Dehydrocholesterol282 nm~11,900 M⁻¹cm⁻¹
Previtamin D3260 nm~9,000 M⁻¹cm⁻¹
Vitamin D3265 nm~18,200 M⁻¹cm⁻¹
Tachysterol D3281 nm~24,000 M⁻¹cm⁻¹
Lumisterol D3272 nm~7,500 M⁻¹cm⁻¹
Isotachysterol D3 288 nmNot widely reported

Note: Molar extinction coefficients can vary depending on the solvent and experimental conditions.

Comparative Biological Activities

The diverse stereochemistry of vitamin D3 photoisomers leads to a wide range of biological activities, primarily mediated through their interaction with the Vitamin D Receptor (VDR) and other nuclear receptors.

CompoundVDR Binding Affinity (Kd)Biological ActivityReference
1,25-dihydroxyvitamin D3~0.1 nMHigh affinity, potent activator of VDR, regulates calcium homeostasis and cell proliferation.
25-hydroxyvitamin D3Lower than 1,25(OH)2D3Prohormone, requires further hydroxylation for full activity.
Vitamin D3LowPrecursor to active metabolites.
Isotachysterol D3 Not widely reportedStimulates intestinal calcium transport and bone calcium mobilization, even in anephric rats.[3]
Tachysterol D3>20 µMLow affinity for VDR, but its hydroxylated metabolites show increased activity.[4]
25-hydroxytachysterol D322 nMSignificantly more active than tachysterol D3.[4]
Lumisterol D3>20 µMLow affinity for VDR.
5,6-trans-vitamin D3560 nMModerate affinity for VDR.

Signaling Pathways of Isotachysterol D3

While the signaling of the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3, through the VDR is well-established, the pathways for other photoisomers are less clear. Isotachysterol D3 exhibits biological activity, suggesting it interacts with cellular signaling cascades.

VDR-Dependent and Independent Signaling:

  • VDR Interaction: Although direct high-affinity binding of isotachysterol D3 to VDR has not been extensively quantified, its ability to elicit vitamin D-like effects on calcium metabolism suggests some level of interaction, either directly or through its metabolites.

  • Alternative Nuclear Receptors: Research on other vitamin D3 photoisomers and their metabolites has revealed interactions with other nuclear receptors, such as the retinoic acid-related orphan receptors (RORα and RORγ) and the aryl hydrocarbon receptor (AhR). It is plausible that isotachysterol D3 or its metabolites could also signal through these non-canonical pathways.

Isotachysterol D3 Signaling Pathways cluster_cell Target Cell Isotachysterol D3 Isotachysterol D3 VDR VDR Isotachysterol D3->VDR Binds AltReceptor Alternative Nuclear Receptors (RORα/γ, AhR) Isotachysterol D3->AltReceptor Potential Interaction RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds Gene Target Gene Expression VDRE->Gene Regulates BioResponse Biological Response (e.g., Calcium Transport) Gene->BioResponse AltPathway Alternative Signaling Pathways AltReceptor->AltPathway AltPathway->BioResponse

Proposed signaling pathways for Isotachysterol D3.

Experimental Protocols

Protocol 1: Photochemical Synthesis and Isolation of Vitamin D3 Photoisomers

Objective: To generate a mixture of vitamin D3 photoisomers from 7-dehydrocholesterol (7-DHC) and isolate the different isomers using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 7-Dehydrocholesterol (7-DHC)

  • Ethanol (spectroscopic grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • UVB lamp (emission peak around 295-300 nm)

  • Quartz reaction vessel

  • Rotary evaporator

  • HPLC system with a UV detector

  • Normal-phase silica HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Preparation of 7-DHC solution: Dissolve 7-DHC in ethanol in a quartz reaction vessel to a concentration of 0.1-1.0 mg/mL.

  • Photochemical Reaction: Irradiate the solution with a UVB lamp at a controlled temperature (e.g., 0-25 °C). The duration of irradiation will determine the composition of the photoisomer mixture. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Solvent Evaporation: After the desired irradiation time, evaporate the ethanol under reduced pressure using a rotary evaporator.

  • HPLC Separation:

    • Reconstitute the dried residue in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol, such as 99:1 v/v).

    • Inject the sample into the HPLC system.

    • Elute the isomers using an isocratic or gradient method. A typical elution order on a silica column is tachysterol, vitamin D3, previtamin D3, lumisterol, and 7-DHC. The retention time of isotachysterol may vary depending on the exact conditions.

    • Monitor the elution profile at a suitable wavelength (e.g., 265 nm or 280 nm) using a UV detector.

  • Fraction Collection and Identification: Collect the fractions corresponding to each peak. The identity of each isomer can be confirmed by comparing their retention times and UV spectra with those of known standards or by using mass spectrometry.

HPLC Separation Workflow Start 7-DHC in Ethanol Irradiation UVB Irradiation Start->Irradiation Evaporation Solvent Evaporation Irradiation->Evaporation HPLC HPLC Separation (Normal Phase) Evaporation->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Identification (UV-Vis, MS) Fractions->Analysis

Workflow for the synthesis and separation of Vitamin D3 photoisomers.
Protocol 2: In Vitro Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of vitamin D3 photoisomers to the VDR.

Materials:

  • Recombinant VDR

  • Radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]1,25(OH)₂D₃)

  • Unlabeled vitamin D3 photoisomers (test compounds)

  • Binding buffer (e.g., phosphate buffer containing bovine serum albumin)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a series of tubes, incubate a fixed amount of recombinant VDR with a fixed concentration of radiolabeled 1,25(OH)₂D₃ and increasing concentrations of the unlabeled test compound (photoisomer). Include a control with no unlabeled competitor.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4 °C for 18 hours).

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to bind the VDR-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound ligand.

  • Washing: Wash the hydroxylapatite pellets with buffer to remove any remaining unbound ligand.

  • Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) can be determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Isotachysterol D3 and other vitamin D3 photoisomers represent a fascinating and underexplored area of vitamin D biology. Their unique photochemical properties and distinct biological activities, which may extend beyond the classical VDR-mediated pathways, suggest they could be valuable molecules for therapeutic development. This technical guide has provided a comprehensive overview of the current knowledge on isotachysterol D3 in comparison to other photoisomers, highlighting the need for further research to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols offer a starting point for researchers to delve deeper into the synthesis, isolation, and biological characterization of these intriguing compounds. As our understanding of the vitamin D photo-endocrinology expands, so too will the opportunities for innovative applications in medicine and human health.

References

Methodological & Application

Synthesis and Purification of Isotachysterol 3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a geometric isomer of Vitamin D3, formed through the isomerization of the 5,6-cis double bond to a 6,7-trans configuration. It is often encountered as a byproduct in the photochemical synthesis of Vitamin D3 from 7-dehydrocholesterol and can also be intentionally synthesized, primarily through the acid-catalyzed isomerization of Vitamin D3.[1] While historically considered an impurity, recent research has highlighted the biological activities of related Vitamin D isomers and their metabolites, sparking interest in the synthesis and purification of compounds like this compound for further investigation.

This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for use by researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed isomerization of Vitamin D3. This straightforward approach leverages the lability of the triene system of Vitamin D3 in the presence of acid to promote the formation of the thermodynamically more stable this compound isomer.

Experimental Protocol: Acid-Catalyzed Isomerization of Vitamin D3

This protocol is based on the established principle of Vitamin D3 isomerization under acidic conditions.

Materials:

  • Vitamin D3 (Cholecalciferol)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Diethyl Ether)

  • Acid catalyst (e.g., a solution of HCl in the chosen solvent, or a solid acid catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known quantity of Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert atmosphere. The concentration should be kept low to minimize potential side reactions.

  • Acidification: To the stirred solution, add the acid catalyst dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them to determine the ratio of Vitamin D3 to this compound. The reaction is typically complete when the starting material is no longer detectable.

  • Quenching: Once the reaction is complete, quench the reaction by adding a sufficient amount of 5% sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound product.

Expected Outcome:

This procedure is expected to yield a mixture enriched in this compound. The crude product will likely contain some unreacted starting material and other minor isomers, necessitating further purification.

Purification of this compound

The purification of this compound from the synthesis reaction mixture or from byproducts of Vitamin D3 synthesis is crucial to obtain a high-purity compound for research and development. High-performance liquid chromatography (HPLC) is the most effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Normal-phase column (e.g., Silica, Cyano) or a Reversed-phase column (e.g., C18). The choice of column will depend on the specific separation requirements and the polarity of the isomers.

Mobile Phase:

  • Normal-Phase: A mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like isopropanol or ethanol. The exact ratio will need to be optimized.

  • Reversed-Phase: A mixture of acetonitrile and water, or methanol and water.

Procedure:

  • Sample Preparation: Dissolve the crude this compound product in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation conditions on an analytical HPLC column. This involves adjusting the mobile phase composition and flow rate to achieve baseline separation between this compound and other isomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative column. Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the elution profile using the UV detector (typically at 265 nm for Vitamin D isomers). Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain pure this compound.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis and separation of this compound and related compounds.

Table 1: HPLC Conditions for the Analysis of Vitamin D3 and its Isomers

ParameterCondition 1Condition 2
Column Amethyst C18-H (150 mm x 4.6 mm, 5 µm)[2][3]Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile[2]Acetonitrile:Water (95:5, v/v)
Flow Rate Not specified1 mL/min
Detection 265 nm265 nm
Column Temp. 20 °C25 °C

Table 2: Supercritical Fluid Chromatography (SFC) Conditions for Impurity Profiling of Vitamin D3

ParameterCondition
Column Torus 1-AA
Mobile Phase CO2 with Acetonitrile as modifier (gradient elution)
Flow Rate 1.5 mL/min
Detection MS (SIR mode)
Column Temp. 45 °C
Backpressure 120 bar
Data derived from a study on Vitamin D3 impurities, including Isotachysterol.

Diagrams

Synthesis and Isomerization Pathway

The following diagram illustrates the photochemical synthesis of Vitamin D3 from 7-dehydrocholesterol and the subsequent isomerization pathways leading to this compound and other related isomers.

G 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Light Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Heat Tachysterol 3 Tachysterol 3 Pre-Vitamin D3->Tachysterol 3 UVB Light Lumisterol 3 Lumisterol 3 Pre-Vitamin D3->Lumisterol 3 UVB Light This compound This compound Vitamin D3->this compound Acid

Caption: Photochemical synthesis of Vitamin D3 and its isomerization products.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis of this compound followed by its purification.

G cluster_synthesis Synthesis cluster_purification Purification Vitamin D3 Vitamin D3 Acid-catalyzed Isomerization Acid-catalyzed Isomerization Vitamin D3->Acid-catalyzed Isomerization Crude this compound Crude this compound Acid-catalyzed Isomerization->Crude this compound Preparative HPLC Preparative HPLC Crude this compound->Preparative HPLC Crude this compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for this compound synthesis and purification.

Signaling Pathways of Related Isomers

While the direct signaling pathway of this compound is not fully elucidated, research on the closely related isomer, Tachysterol 3, and its hydroxylated metabolites has revealed interactions with several nuclear receptors. This suggests potential biological activities for this compound that warrant further investigation.

G Tachysterol 3 Metabolites Tachysterol 3 Metabolites VDR Vitamin D Receptor Tachysterol 3 Metabolites->VDR AhR Aryl Hydrocarbon Receptor Tachysterol 3 Metabolites->AhR LXR Liver X Receptor Tachysterol 3 Metabolites->LXR PPARg PPARγ Tachysterol 3 Metabolites->PPARg Gene Regulation\n(e.g., CYP24A1) Gene Regulation (e.g., CYP24A1) VDR->Gene Regulation\n(e.g., CYP24A1) Gene Regulation\n(Xenobiotic Response) Gene Regulation (Xenobiotic Response) AhR->Gene Regulation\n(Xenobiotic Response) Gene Regulation\n(Lipid Metabolism) Gene Regulation (Lipid Metabolism) LXR->Gene Regulation\n(Lipid Metabolism) Gene Regulation\n(Adipogenesis) Gene Regulation (Adipogenesis) PPARg->Gene Regulation\n(Adipogenesis)

Caption: Nuclear receptor signaling by Tachysterol 3 metabolites.

References

Application Notes and Protocols for the HPLC Separation of Isotachysterol3 from Vitamin D3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Isotachysterol3 from Vitamin D3 and its primary isomers—pre-vitamin D3, trans-vitamin D3, and tachysterol3—using High-Performance Liquid Chromatography (HPLC). The structural similarity of these compounds necessitates robust analytical methods for accurate quantification, which is critical in pharmaceutical quality control and stability studies.

Introduction

Vitamin D3 (cholecalciferol) is susceptible to isomerization when exposed to heat, light, and acidic conditions, leading to the formation of various related compounds. Among these, Isotachysterol3 is a significant degradation product formed under acidic conditions.[1][2] The accurate monitoring of these isomers is crucial for ensuring the efficacy and safety of vitamin D3 formulations. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of vitamin D3 and its key isomers.

Isomerization Pathways of Vitamin D3

The formation of vitamin D3 isomers is a complex process. Vitamin D3 can thermally and reversibly convert to pre-vitamin D3. Subsequent exposure to iodine can lead to the formation of trans-vitamin D3 and tachysterol3.[1][2] Acidic conditions promote the isomerization of vitamin D3 to Isotachysterol3.[1]

G Vitamin D3 Vitamin D3 Pre-vitamin D3 Pre-vitamin D3 Vitamin D3->Pre-vitamin D3 Heat (reversible) Isotachysterol3 Isotachysterol3 Vitamin D3->Isotachysterol3 Acidic Conditions trans-Vitamin D3 trans-Vitamin D3 Pre-vitamin D3->trans-Vitamin D3 Iodine Tachysterol3 Tachysterol3 Pre-vitamin D3->Tachysterol3 Iodine

Caption: Isomerization pathways of Vitamin D3.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for two proposed HPLC methods for the separation of vitamin D3 and its isomers. Method 1 is a general method for related substances, while Method 2 is a stability-indicating method.

Table 1: HPLC Methods for the Analysis of Vitamin D3 and its Isomers

ParameterMethod 1: Isocratic RP-HPLC for Related SubstancesMethod 2: Stability-Indicating RP-HPLC
Stationary Phase Amethyst C18-H column (150 mm × 4.6 mm, 5 µm)Gemini C18 column (100 mm × 3.0 mm)
Mobile Phase AcetonitrileAcetonitrile:Water (99:1, v/v)
Flow Rate 1.0 mL/minNot Specified
Column Temperature 20°CNot Specified
Detection Wavelength 265 nm265 nm
Limit of Detection 0.1 µg/mLNot Specified
Limit of Quantification 0.3 µg/mLNot Specified

Table 2: UV Absorption Maxima (λmax) of Vitamin D3 and its Isomers

CompoundUV λmax (nm)
Vitamin D3265
Pre-vitamin D3265
trans-Vitamin D3275
Tachysterol3279
Isotachysterol3Not Specified

Experimental Protocols

The following protocols are based on established methods for the analysis of vitamin D3 and its related substances.

Protocol 1: Isocratic RP-HPLC for the Determination of Related Substances

This protocol is adapted from a method for the determination of related substances in vitamin D3 preparations.

1. Materials and Reagents:

  • Vitamin D3 reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Amethyst C18-H column (150 mm × 4.6 mm, 5 µm) or equivalent

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 20°C
  • Detection: UV at 265 nm
  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Vitamin D3 reference standard in the mobile phase.
  • Prepare working standards by diluting the stock solution to the desired concentrations.

4. Sample Preparation (for forced degradation to generate isomers):

  • For Pre-vitamin D3 and Tachysterol3: Induce thermal and photo degradation.
  • For Isotachysterol3: Expose a solution of Vitamin D3 to acidic conditions (e.g., 0.1 M Hydrochloric acid) for 24 hours at 25°C and 60°C.
  • Neutralize the acidic solution before injection.
  • Filter the sample through a 0.45 µm filter.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard and sample solutions.
  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is based on a stability-indicating method for vitamin D3.

1. Materials and Reagents:

  • Vitamin D3 reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Gemini C18 column (100 mm × 3.0 mm) or equivalent

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (99:1, v/v)
  • Flow Rate: Adjust to achieve optimal separation (e.g., 0.5 - 1.0 mL/min).
  • Column Temperature: Ambient or controlled (e.g., 25°C).
  • Detection: UV at 265 nm
  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Follow the procedures outlined in Protocol 1.

4. Analysis:

  • Follow the analysis procedure outlined in Protocol 1. This method should provide separation of vitamin D3 from its degradation products, including Isotachysterol3.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Vitamin D3 and its isomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Vitamin D3 Reference Standard Filtration Filter through 0.45 µm filter Standard_Prep->Filtration Sample_Prep Prepare Sample (Forced Degradation) Sample_Prep->Filtration Injection Inject Sample/Standard Filtration->Injection Equilibration Equilibrate HPLC System Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: HPLC analysis workflow.

References

Application Note: SFC-MS Analysis of Isotachysterol 3 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a stereoisomer of Vitamin D3 (cholecalciferol). Its formation can occur under certain conditions, such as acidic environments, making it a potential impurity in pharmaceutical preparations and fortified foods.[1][2] The structural similarity of this compound to Vitamin D3 and other isomers presents a significant analytical challenge, as they are often isobaric, meaning they have the same mass-to-charge ratio.[3][4] This necessitates highly selective analytical techniques to ensure accurate quantification for quality control and stability studies.

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the analysis of structurally similar, hydrophobic compounds like sterols. SFC offers advantages over traditional liquid chromatography (LC), including faster analysis times, higher separation efficiency, and reduced organic solvent consumption.[5] When coupled with MS, it provides the high selectivity and sensitivity required to differentiate and quantify isomers in complex matrices.

This application note provides a detailed protocol for the analysis of this compound and other Vitamin D3 isomers in complex oily mixtures using a validated SFC-MS method.

Logical Relationship: Formation of this compound

This compound is not a direct metabolite in the primary Vitamin D metabolic pathway but rather an isomer that can be formed from Vitamin D3 under specific conditions. One of the key formation routes is through acid-catalyzed isomerization.

Vitamin D3 Vitamin D3 This compound This compound Vitamin D3->this compound  Acidic Conditions

Figure 1: Isomerization of Vitamin D3 to this compound.

Experimental Workflow

The overall workflow for the SFC-MS analysis of this compound in a complex matrix involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection.

cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing Sample Sample Saponification Saponification Sample->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution SFC_Separation SFC Separation Reconstitution->SFC_Separation MS_Detection MS Detection (SIR/MRM) SFC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: General workflow for SFC-MS analysis.

Experimental Protocols

The following protocols are based on methodologies developed for the analysis of Vitamin D3 and its isobaric impurities in oily pharmaceutical products.

Sample Preparation (from Oily Matrix)

This procedure is designed to hydrolyze any esterified forms and extract the sterols from the complex lipid matrix.

  • Saponification:

    • Pipette 0.25 mL of the oily sample into a centrifuge tube.

    • If applicable, add an internal standard solution.

    • Add a suitable volume of ethanolic potassium hydroxide solution.

    • Incubate in a water bath (e.g., at 80°C for 30 minutes) to achieve saponification.

  • Liquid-Liquid Extraction (LLE):

    • After cooling the sample to room temperature, add a mixture of water and an organic extraction solvent (e.g., n-heptane or hexane).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer containing the sterols to a clean tube.

    • Repeat the extraction step on the aqueous layer to maximize recovery.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent compatible with the SFC mobile phase (e.g., n-heptane).

SFC-MS/MS Analysis

Instrumentation: A supercritical fluid chromatography system coupled to a tandem quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Torus 1-AA (1-Aminoanthracene), 1.7 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Acetonitrile (ACN)
Gradient Start at 3% B, increase to 10% B over 7.5 min
Flow Rate 1.5 mL/min
Column Temperature 45 °C
Backpressure 120 bar
Injection Volume 3 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage +3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 75 L/h
Desolvation Gas Flow 750 L/h
Make-up Solvent Methanol/Water (90/10 v/v) + 0.5% Formic Acid at 0.15 mL/min
Acquisition Mode Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

Note on MRM Transitions for this compound:

This compound is isobaric with Vitamin D3, meaning they have the same precursor ion. A common precursor ion for Vitamin D3 and its isomers in positive ESI mode is m/z 385.4 ([M+H]⁺).

To develop a specific MRM method, a pure standard of this compound would be required to determine its unique product ions upon collision-induced dissociation (CID). A product ion scan would reveal the fragmentation pattern, allowing for the selection of the most abundant and specific product ions for quantification and confirmation. In the absence of a specific standard, analysis can be performed in SIR mode monitoring m/z 385.4, with chromatographic separation being critical for distinguishing the isomers.

Data Presentation

The following table summarizes the quantitative performance of a validated SFC-MS method for the analysis of non-ester, isobaric impurities of Vitamin D3, including this compound.

Table 1: Summary of Quantitative Data for Isobaric Impurities

ParameterResult
Linearity Range 0.1% to 2.0% (relative to Vitamin D3 concentration)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 - 7 ng/mL
Limit of Quantification (LOQ) 2 - 7 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85% - 115%

Conclusion

The described SFC-MS method provides a robust and sensitive approach for the analysis of this compound in complex mixtures. The high resolving power of SFC allows for the chromatographic separation of isobaric isomers, while MS detection ensures high selectivity and accurate quantification. This application note offers a comprehensive protocol that can be adapted by researchers and quality control professionals for the reliable analysis of Vitamin D3 isomers in pharmaceutical and food matrices.

References

Application Notes and Protocols for the Structural Elucidation of Isotachysterol D3 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isotachysterol D3 is a key isomer of Vitamin D3, often encountered as an impurity or a photoproduct. Its structural elucidation is critical for quality control in pharmaceutical preparations and for understanding the complex photochemistry of Vitamin D. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of Isotachysterol D3 in solution. This document provides detailed application notes and experimental protocols for the structural elucidation of Isotachysterol D3 using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Isotachysterol D3 in acetone-d₆.[1] This data serves as a reference for the identification and structural confirmation of the compound.

Table 1: ¹H NMR Chemical Shift Data of Isotachysterol D3 (in acetone-d₆) [1]

Atom No.ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1α1.82m
H-1β2.17m
H-2α1.86m
H-2β1.48m
H-3α3.81dt3.6, 9.0
H-4α2.53m
H-4β2.04m
6H-66.53d16.0
7H-76.36d16.0
H-9α2.38m
H-9β2.47m
11H-11m
12H-12m
15H-15m
16H-16m
17H-17m
18H₃-180.59s
19H₃-191.83s
20H-20m
21H₃-210.94d6.4
22H-22m
23H-23m
24H-24m
25H-25m
26H₃-260.86d6.6
27H₃-270.87d6.6

Table 2: ¹³C NMR Chemical Shift Data of Isotachysterol D3 (in acetone-d₆) [1]

Atom No.Chemical Shift (δ) ppm
132.3
232.1
367.3
435.5
5127.2
6124.7
7125.9
8125.4
926.3
10131.6
1122.5
1237.1
1341.6
1457.2
1524.1
1628.9
1757.0
1812.5
1916.5
2036.9
2119.1
2236.8
2324.6
2440.3
2528.7
2622.9
2723.1

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of Isotachysterol D3 are provided below.

Sample Preparation
  • Dissolution: Weigh approximately 5-10 mg of the purified Isotachysterol D3 sample.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or acetone-d₆). CDCl₃ is a common choice for initial characterization, while acetone-d₆ can be used if solubility is an issue or to compare with literature data.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

1D NMR Spectroscopy

a) ¹H NMR (Proton NMR)

  • Purpose: To determine the number of different types of protons, their chemical environments, and their scalar coupling (J-coupling) to neighboring protons.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

    • Temperature: 298 K.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

b) ¹³C NMR (Carbon-13 NMR)

  • Purpose: To determine the number of different types of carbon atoms and their chemical environments.

  • Instrument Parameters (Example for a 100 MHz ¹³C frequency):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds. This helps in establishing proton-proton connectivity networks within the molecule.

  • Instrument Parameters:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.

  • Instrument Parameters:

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (SW): F2 (¹H) dimension: same as ¹H NMR; F1 (¹³C) dimension: covering the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Number of Increments (F1 dimension): 128-256.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds, sometimes 4) between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument Parameters:

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW): F2 (¹H) dimension: same as ¹H NMR; F1 (¹³C) dimension: covering the full carbon chemical shift range (e.g., 0-220 ppm).

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-range J-coupling delay: Optimized for a range of long-range couplings (e.g., 8 Hz).

d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. This is essential for determining the stereochemistry and 3D conformation of the molecule.

  • Instrument Parameters (NOESY):

    • Pulse Program: Standard NOESY sequence (e.g., noesygpph on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Mixing Time (d8): 500-800 ms (this may need to be optimized).

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination Sample Isotachysterol D3 Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT DEPT (optional) NMR_Tube->DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Connectivity Establish Connectivity COSY->Connectivity HSQC->Assign_Protons HSQC->Assign_Carbons HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Assign_Protons->Connectivity Assign_Carbons->Connectivity Final_Structure Final Structure of Isotachysterol D3 Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Experimental workflow for the structural elucidation of Isotachysterol D3 using NMR.

Logical Relationships in 2D NMR-based Structural Elucidation

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1 1H Chemical Shifts & Multiplicities COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-range C-H) H1->HMBC NOESY NOESY (Through-space H-H) H1->NOESY C13 13C Chemical Shifts C13->HSQC C13->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Overall Connectivity HMBC->Connectivity Stereochem Stereochemistry NOESY->Stereochem Fragments->Connectivity Final_Structure Complete Structure of Isotachysterol D3 Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical relationships of 2D NMR experiments in determining molecular structure.

References

Application Note & Protocol: Quantification of Isotachysterol 3 in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a stereoisomer of vitamin D3, formed under acidic conditions.[1] Like its well-known counterpart, this compound has demonstrated biological activity, notably in stimulating intestinal calcium transport and bone calcium mobilization.[2] The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent or biomarker. This document provides a detailed protocol for the quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of vitamin D and its isomers, offering a robust starting point for researchers.

Experimental Workflow

The overall workflow for the quantification of this compound from biological samples is depicted below. It involves sample preparation including protein precipitation and liquid-liquid extraction, followed by derivatization to enhance analytical sensitivity, and subsequent analysis by LC-MS/MS.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Serum) istd_add Addition of Internal Standard sample->istd_add protein_precip Protein Precipitation (Acetonitrile) istd_add->protein_precip lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) protein_precip->lle evap Evaporation to Dryness lle->evap derivatization Derivatization with PTAD evap->derivatization quench Quenching and Reconstitution lc_sep Chromatographic Separation (UPLC with C18 column) quench->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing and Quantification ms_detect->data_proc

Caption: Workflow for this compound analysis.

Proposed Signaling Pathway

This compound is known to influence calcium homeostasis. While its specific signaling cascade is not fully elucidated, it is hypothesized to act through mechanisms similar to other vitamin D analogs. The related compound, tachysterol 3, has metabolites that are known to interact with several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This suggests a potential for broad biological activity.

Putative Signaling Pathway of this compound cluster_cellular_entry Cellular Uptake cluster_receptor_binding Receptor Interaction cluster_cellular_response Biological Response ITS3_ext This compound (Extracellular) ITS3_int This compound (Intracellular) ITS3_ext->ITS3_int Passive Diffusion VDR VDR ITS3_int->VDR Binding AhR AhR ITS3_int->AhR Binding LXR LXR ITS3_int->LXR Binding PPARg PPARγ ITS3_int->PPARg Binding gene_transcription Gene Transcription Modulation VDR->gene_transcription AhR->gene_transcription LXR->gene_transcription PPARg->gene_transcription ca_transport Intestinal Calcium Transport gene_transcription->ca_transport Leads to bone_mobilization Bone Calcium Mobilization gene_transcription->bone_mobilization Leads to

References

In vitro assays to assess the biological activity of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vitro Assays for Isotachysterol 3

Introduction

This compound (ITS3) is a photoisomer of previtamin D3, formed upon exposure of 7-dehydrocholesterol to ultraviolet B (UVB) radiation.[1][2] While ITS3 itself demonstrates some biological activity, its significance is amplified through its metabolic activation into more potent hydroxyderivatives.[1][3] Key metabolizing enzymes, CYP11A1 and CYP27A1, convert ITS3 into 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), respectively.[1] These metabolites have been detected in human serum and epidermis and exhibit a range of biological effects, including the inhibition of cell proliferation and the stimulation of cell differentiation, particularly in skin cells like keratinocytes and fibroblasts.

The mechanism of action for these ITS3 metabolites is pleiotropic, extending beyond the classical Vitamin D Receptor (VDR). They have been shown to interact with and activate several nuclear receptors, including the Aryl hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This multi-receptor engagement underscores the potential for ITS3 and its derivatives in various therapeutic areas, necessitating robust in vitro assays to characterize their activity. These notes provide detailed protocols for assessing the biological functions of this compound and its metabolites.

Signaling Pathways of this compound Metabolites

This compound undergoes hydroxylation by cytochrome P450 enzymes to form active metabolites. These metabolites, primarily 20S(OH)T3 and 25(OH)T3, function as ligands for a suite of nuclear receptors. Upon binding, the ligand-receptor complex typically translocates to the nucleus. In the case of VDR, it forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then binds to specific DNA sequences, known as response elements, in the promoter regions of target genes. This action modulates gene transcription, leading to changes in protein expression that drive physiological responses such as the inhibition of proliferation and promotion of differentiation.

Isotachysterol3_Signaling_Pathway Signaling Pathways of this compound Metabolites ITS3 This compound Metabolites Active Metabolites (e.g., 20S(OH)T3, 25(OH)T3) ITS3->Metabolites VDR VDR Metabolites->VDR AhR AhR Metabolites->AhR LXR LXRα/β Metabolites->LXR PPARg PPARγ Metabolites->PPARg Gene Target Gene Transcription VDR->Gene AhR->Gene LXR->Gene PPARg->Gene Response Cellular Responses (Anti-proliferation, Pro-differentiation) Gene->Response

Caption: Metabolic activation and multi-receptor signaling of this compound.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in several in vitro systems. The following table summarizes key findings from the literature.

Compound Assay Cell Type Result Reference
25-Hydroxytachysterol 3Proliferation InhibitionHuman Keratinocytes~10- to 100-fold more active than Tachysterol 3
20S(OH)T3 & 25(OH)T3Gene Expression (CYP24A1)Not Specified~10 times less potent than 1,25(OH)₂D₃
25-Hydroxytachysterol 3VDR Binding Affinity (Kd)Not Specified22 nM
Tachysterol 3VDR Binding Affinity (Kd)Not Specified>20 µM
20S(OH)T3AhR Reporter AssayNot SpecifiedMarked activation of Aryl hydrocarbon Receptor
20S(OH)T3 & 25(OH)T3LXRα/β BindingTR-FRET AssayHigh-affinity binding to Ligand Binding Domain
20S(OH)T3 & 25(OH)T3PPARγ BindingTR-FRET AssayHigh-affinity binding to Ligand Binding Domain

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effects of this compound metabolites by assessing the metabolic activity of cultured cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human epidermal keratinocytes or dermal fibroblasts

  • Appropriate cell culture medium and supplements

  • This compound or its metabolites (e.g., 20S(OH)T3)

  • Vehicle control (e.g., DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its metabolites in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow Workflow for MTT Cell Proliferation Assay start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add ITS3 Compounds & Controls incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Standard workflow for assessing cell proliferation using the MTT assay.

Protocol 2: VDR Nuclear Translocation Assay

This immunofluorescence assay visualizes the activation of the VDR signaling pathway by observing the movement of VDR from the cytoplasm to the nucleus upon ligand binding.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound metabolites

  • Vehicle control

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-VDR)

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired concentrations of ITS3 metabolites or vehicle control for 1-4 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-VDR antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS and counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity, which indicates the degree of VDR translocation.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the expression of target genes regulated by this compound metabolites, such as the VDR target gene CYP24A1 or differentiation markers.

Materials:

  • Cells cultured in 6-well plates

  • This compound metabolites

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target genes like CYP24A1, INV, KRT10, and a housekeeping gene like GAPDH)

  • Real-Time PCR System

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with ITS3 metabolites or vehicle for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

  • Thermal Cycling: Run the qPCR plate on a Real-Time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

Protocol 4: Receptor-Ligand Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are used to measure the binding affinity of compounds to the ligand-binding domain (LBD) of nuclear receptors like LXR and PPARγ.

Principle: The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged receptor LBD and a fluorescein-labeled coactivator peptide. When the test compound (ligand) binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.

Materials:

  • TR-FRET assay kit (e.g., LanthaScreen™ TR-FRET Coactivator Assay) containing:

    • GST-tagged receptor LBD (e.g., LXRα-LBD)

    • Fluorescein-coactivator peptide

    • Terbium-anti-GST antibody

  • This compound metabolites

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the ITS3 metabolites in assay buffer. Prepare a mixture of the receptor LBD and the fluorescein-coactivator peptide.

  • Assay Setup: In a 384-well plate, add the test compounds, the LBD/peptide mixture, and finally the terbium-labeled antibody.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the compound concentration to generate a binding curve and determine the EC₅₀ or Kd value.

References

Application Notes and Protocols for Isotachysterol 3 in Calcium Transport and Mobilization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D3. It has been demonstrated to play a significant role in calcium homeostasis by stimulating intestinal calcium transport and promoting the mobilization of calcium from bone.[1][2] These properties make this compound a valuable tool for researchers studying calcium signaling pathways, bone metabolism, and developing potential therapeutics for calcium-related disorders. Unlike 25-hydroxyvitamin D3, this compound is effective in anephric rats, indicating it does not require renal hydroxylation for its biological activity.[1] This characteristic is particularly useful for dissecting the direct effects of vitamin D analogs on target tissues.

These application notes provide an overview of the use of this compound in studying calcium transport and mobilization, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for key experiments.

Mechanism of Action

This compound, like other vitamin D analogs, exerts its effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[3] The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate the expression of genes involved in calcium transport and bone metabolism.

Genomic Pathway:

  • Binding and Heterodimerization: this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.

  • Translocation and DNA Binding: The ligand-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the VDR/RXR heterodimer to VDREs recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes encoding proteins involved in calcium transport (e.g., TRPV6, calbindin-D9k, PMCA1b) and bone remodeling (e.g., RANKL).

Potential Non-Genomic Pathway:

In addition to the classical genomic pathway, some vitamin D analogs have been shown to elicit rapid, non-genomic responses that are independent of gene transcription. These effects are thought to be mediated by a membrane-associated VDR (mVDR) or other cell surface receptors. While not extensively studied for this compound specifically, these pathways can lead to rapid changes in intracellular calcium levels through the activation of second messenger systems and ion channels.

Data Presentation

The following tables summarize the available quantitative and qualitative data regarding the biological activity of this compound and related compounds.

CompoundBiological ActivityAnimal ModelKey Findings
This compound Stimulates intestinal calcium transport and bone calcium mobilizationAnephric ratsEffective in the absence of kidney function, suggesting it is a direct-acting analog of 1,25(OH)2D3.[1]
25-hydroxythis compound Stimulates intestinal calcium transport and bone calcium mobilizationAnephric ratsSimilar to this compound, it is active in anephric rats.
1,25-dihydroxyvitamin D3 Stimulates intestinal calcium transport and bone calcium mobilizationNormal and anephric ratsThe primary active form of vitamin D3.
25-hydroxyvitamin D3 Inactive in stimulating intestinal calcium transport and bone calcium mobilizationAnephric ratsRequires renal 1α-hydroxylation to become fully active.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on calcium transport and mobilization are provided below.

Protocol 1: Everted Gut Sac Assay for Intestinal Calcium Transport

This ex vivo method is used to measure the active transport of calcium across the intestinal epithelium.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., ethanol or propylene glycol)

  • Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2

  • 45CaCl2 (radioactive tracer)

  • Scintillation cocktail and counter

  • Surgical instruments

  • Glass rod for eversion

  • Incubation shaker bath (37°C)

Procedure:

  • Animal Preparation: Anesthetize the rat and excise a segment of the proximal small intestine (duodenum).

  • Sac Preparation: Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer. Carefully evert the segment over a glass rod.

  • Sac Ligation: Tie one end of the everted segment with a suture. Fill the sac with a known volume of Krebs-Ringer buffer (serosal fluid) and then tie off the other end to form a sealed sac.

  • Incubation: Place the everted sac in a flask containing Krebs-Ringer buffer with a known concentration of calcium, 45CaCl2, and the desired concentration of this compound or vehicle (mucosal fluid).

  • Transport Measurement: Incubate the flask in a shaking water bath at 37°C for a defined period (e.g., 60 minutes).

  • Sample Analysis: At the end of the incubation, remove the sac, rinse it, and collect the serosal fluid. Measure the radioactivity in both the mucosal and serosal fluids using a scintillation counter.

  • Data Calculation: Calculate the amount of calcium transported from the mucosal to the serosal side, typically expressed as a serosal/mucosal (S/M) ratio of radioactivity.

Protocol 2: In Vivo Bone Calcium Mobilization Assay

This in vivo assay measures the ability of a compound to mobilize calcium from bone into the bloodstream.

Materials:

  • Male Wistar rats (anephric model preferred)

  • This compound

  • Vehicle

  • Calcium-deficient diet

  • Blood collection supplies

  • Calcium assay kit

Procedure:

  • Animal Model: Use anephric (nephrectomized) rats to eliminate the influence of renal calcium regulation and endogenous 1,25(OH)2D3 production.

  • Dietary Restriction: Place the rats on a low-calcium diet for a period before the experiment to enhance the sensitivity of the assay.

  • Compound Administration: Administer a single dose of this compound or vehicle to the rats via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Blood Sampling: Collect blood samples at various time points after administration (e.g., 0, 6, 12, 24 hours).

  • Serum Calcium Measurement: Separate the serum from the blood samples and measure the total calcium concentration using a colorimetric calcium assay kit.

  • Data Analysis: Compare the changes in serum calcium levels between the this compound-treated group and the vehicle-treated control group. A significant increase in serum calcium in the treated group indicates bone calcium mobilization.

Visualizations

Signaling Pathway of this compound in Intestinal Calcium Transport

Caption: Genomic signaling pathway of this compound in intestinal epithelial cells.

Experimental Workflow for Bone Calcium Mobilization Assay

Bone_Mobilization_Workflow Start Start Animal_Model Anephric Rat Model (Low Calcium Diet) Start->Animal_Model Dosing Administer this compound or Vehicle Animal_Model->Dosing Blood_Collection Collect Blood Samples (0, 6, 12, 24h) Dosing->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation Calcium_Assay Measure Serum Calcium Concentration Serum_Separation->Calcium_Assay Data_Analysis Compare Serum Ca2+ Levels (Treated vs. Control) Calcium_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo bone calcium mobilization assay.

References

Application Notes and Protocols for Investigating the In Vivo Effects of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 (ITS3) is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D.[1][2] Like its parent compound, ITS3 has demonstrated biological activity, particularly in the regulation of calcium homeostasis. Early studies in anephric rats have shown that ITS3 can stimulate intestinal calcium transport and bone calcium mobilization, indicating its potential to mimic some of the physiological effects of vitamin D.[1][2][3] Vitamin D and its analogs are known for their broad range of biological activities, including anti-proliferative, pro-differentiative, and immunomodulatory effects, which have led to their investigation in various disease models, including cancer and autoimmune disorders.

These application notes provide a comprehensive guide for researchers interested in investigating the in vivo effects of this compound. The following sections detail recommended animal models, experimental protocols, and data presentation strategies to explore the therapeutic potential of ITS3 in oncology and immunology.

Animal Models

The selection of an appropriate animal model is critical for elucidating the in vivo effects of ITS3. Based on the known activities of vitamin D analogs, the following models are recommended.

Oncology Models
  • Xenograft Models: Nude mice (athymic) are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines (e.g., breast, prostate, colon). This allows for the direct assessment of ITS3's effect on tumor growth and metastasis.

  • Syngeneic Models: These models utilize immunocompetent mice and murine cancer cell lines (e.g., 4T1 for breast cancer). They are essential for studying the interplay between ITS3, the tumor, and the host immune system. However, it is important to note that some studies have shown that vitamin D3 treatment can increase metastasis in certain breast cancer models, highlighting the complexity of its effects.

  • Genetically Engineered Mouse Models (GEMMs): These models, where tumors arise spontaneously in a specific organ, more accurately mimic human cancer development and can be valuable for preclinical efficacy studies of ITS3.

Immunology and Autoimmune Disease Models
  • Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis to assess the anti-inflammatory and immunomodulatory properties of ITS3.

  • Experimental Autoimmune Encephalomyelitis (EAE) in Mice: A model for multiple sclerosis, suitable for investigating the effects of ITS3 on T-cell mediated autoimmunity. Vitamin D analogs have shown therapeutic potential in animal models of autoimmune diseases.

  • Vitamin D Deficient Rodent Models: To study the direct effects of ITS3 in a controlled environment, a vitamin D deficient rat model can be utilized. This allows for the examination of ITS3's activity without the confounding effects of endogenous vitamin D.

Experimental Protocols

The following protocols provide a framework for in vivo studies of ITS3. Researchers should optimize these protocols based on their specific research questions and animal models.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Culture and Implantation:

    • Culture a human breast cancer cell line (e.g., MCF-7) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Treatment Protocol:

    • Once tumors reach a palpable size (~100 mm³), randomize mice into treatment groups (e.g., vehicle control, ITS3 low dose, ITS3 high dose).

    • Prepare ITS3 in a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline).

    • Administer ITS3 via intraperitoneal (i.p.) injection three times a week.

  • Data Collection:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor body weight twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (histology, immunohistochemistry, gene expression).

    • Collect blood for serum calcium analysis to monitor for hypercalcemia, a potential side effect of vitamin D analogs.

  • Endpoint Analysis:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Changes in tumor morphology, cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and serum calcium levels.

Protocol 2: Assessment of Immunomodulatory Effects in a Syngeneic Mouse Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Tumor Induction:

    • Inject 1 x 10^5 4T1 murine breast cancer cells into the mammary fat pad.

  • Treatment Protocol:

    • Begin treatment with ITS3 (i.p. injection) when tumors are palpable.

    • Include a vehicle control group.

  • Data Collection:

    • Monitor primary tumor growth and body weight.

    • At the study endpoint, assess metastasis by counting lung surface nodules.

    • Collect tumors and spleens for immune cell analysis by flow cytometry.

  • Flow Cytometry Analysis:

    • Prepare single-cell suspensions from tumors and spleens.

    • Stain for immune cell markers to quantify populations of:

      • T cells (CD3+, CD4+, CD8+)

      • Regulatory T cells (Tregs: CD4+, CD25+, FoxP3+)

      • Myeloid-derived suppressor cells (MDSCs: CD11b+, Gr-1+)

      • Tumor-associated macrophages (TAMs: F4/80+, CD206+)

  • Cytokine Analysis:

    • Measure cytokine levels (e.g., IL-6, TNF-α, IL-10) in tumor homogenates or serum using ELISA or multiplex assays.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth in Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)Mean Serum Calcium (mg/dL) ± SEM
Vehicle Control1250 ± 150-+5.29.5 ± 0.3
ITS3 (5 µg/kg)875 ± 12030+4.89.8 ± 0.4
ITS3 (10 µg/kg)625 ± 9850+4.510.5 ± 0.5

Table 2: Immunomodulatory Effects of this compound in a Syngeneic Tumor Model

Treatment GroupMean Number of Lung Metastases ± SEM% CD8+ T cells in Tumor ± SEM% Tregs in Tumor ± SEMTumor IL-6 (pg/mg protein) ± SEM
Vehicle Control45 ± 815 ± 2.112 ± 1.5550 ± 60
ITS3 (10 µg/kg)28 ± 525 ± 3.28 ± 1.1320 ± 45

Visualizations

Diagrams created using Graphviz can effectively illustrate signaling pathways and experimental workflows.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Nude Mice) cell_implantation Implant Tumor Cells (e.g., MCF-7) animal_model->cell_implantation tumor_growth Allow Tumors to Establish (~100 mm³) cell_implantation->tumor_growth randomization Randomize into Groups (Vehicle, ITS3) tumor_growth->randomization treatment Administer Treatment (i.p. injections) randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring euthanasia Euthanize and Collect Samples monitoring->euthanasia tumor_analysis Tumor Analysis (Weight, IHC) euthanasia->tumor_analysis serum_analysis Serum Analysis (Calcium) euthanasia->serum_analysis data_analysis Statistical Analysis and Reporting tumor_analysis->data_analysis serum_analysis->data_analysis its3_signaling_pathway cluster_cellular_effects Cellular Effects ITS3 This compound VDR Vitamin D Receptor (VDR) ITS3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Modulates Proliferation ↓ Cell Proliferation Gene_Expression->Proliferation Differentiation ↑ Cell Differentiation Gene_Expression->Differentiation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Immune_Modulation Immunomodulation Gene_Expression->Immune_Modulation

References

Application of Isotachysterol 3 as a Reference Standard in Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of vitamin D is crucial for researchers, scientists, and drug development professionals in various fields, including nutrition, pharmaceuticals, and clinical diagnostics. Vitamin D3 (cholecalciferol) is known to isomerize under certain conditions, such as exposure to acid, heat, or light, leading to the formation of various isomers including previtamin D3, tachysterol, and isotachysterol. The presence of these isomers can interfere with the accurate measurement of vitamin D3. Therefore, high-quality reference standards are essential for the development and validation of robust analytical methods.

Isotachysterol 3, a key isomer of vitamin D3 formed under acidic conditions, serves as a critical reference standard in the chromatographic analysis of vitamin D and its related substances.[1] Its structural similarity to vitamin D3 makes it an ideal candidate for use as an internal standard in methods such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography-mass spectrometry (SFC-MS) to ensure the accuracy and reliability of quantification. This application note provides detailed protocols and methodologies for the use of this compound as a reference standard in vitamin D analysis.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for vitamin D3 analysis using an internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Linearity and Range for Vitamin D3 Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.2515,000
0.5030,500
0.7545,200
1.0060,100
1.2574,800
Correlation Coefficient (r²) 0.999

Table 2: Accuracy and Recovery

Spiked Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
50%0.500.4998.00.93
100%1.001.01101.00.14
150%1.501.4898.70.55

Table 3: Precision (Intra-day and Inter-day)

Concentration (µg/mL)Intra-day % RSD (n=6)Inter-day % RSD (n=6, over 3 days)
0.501.21.8
1.000.81.3
1.500.61.1

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.054
Limit of Quantification (LOQ)0.163

Experimental Protocols

The following protocols describe the preparation of standards and samples, and the chromatographic conditions for the analysis of vitamin D3 using this compound as an internal standard.

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution has a concentration of approximately 100 µg/mL.

    • Store protected from light at -20°C.[2]

  • Vitamin D3 Standard Stock Solution:

    • Accurately weigh approximately 10 mg of Vitamin D3 reference standard into a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution has a concentration of approximately 100 µg/mL.

    • Store protected from light at -20°C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the Vitamin D3 Standard Stock Solution with the mobile phase to achieve concentrations ranging from 0.25 µg/mL to 1.5 µg/mL.

    • To each calibration standard, add a fixed amount of the IS Stock solution to obtain a final this compound concentration of approximately 0.5 µg/mL in each standard.

Sample Preparation (for oily drug products)
  • Accurately weigh a quantity of the sample equivalent to approximately 1 mg of vitamin D3 into a 50 mL centrifuge tube.

  • Add a precise volume of the IS Stock solution.

  • Add 2.5 mL of a 3M KOH solution in 80% ethanol.

  • Vortex for 30 seconds and allow the saponification reaction to proceed for 15 minutes at room temperature.[2]

  • Add 1.0 mL of a 10 g/L NaCl solution and 5.0 mL of heptane for extraction.[2]

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the upper heptane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (HPLC)
  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v)

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 292 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

Experimental Workflow for Vitamin D3 Analysis using this compound as Internal Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Vitamin D3 and this compound (IS) Standard Solutions HPLC HPLC Separation (C18 Column) Standard_Prep->HPLC Inject Standards Sample_Prep Prepare Sample Solution (with IS spiking) Sample_Prep->HPLC Inject Sample Detection UV Detection (292 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Vitamin D3 Calibration->Quantification

Analytical workflow for vitamin D3 quantification.
Logical Relationship of Vitamin D3 and its Isomers

G VD3 Vitamin D3 (Cholecalciferol) PreVD3 Pre-vitamin D3 VD3->PreVD3 Heat/Light Isotachysterol This compound VD3->Isotachysterol Acid Tachysterol Tachysterol PreVD3->Tachysterol Light

Isomerization pathways of Vitamin D3.

References

Troubleshooting & Optimization

Preventing the isomerization of Isotachysterol 3 during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isotachysterol 3 Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for preventing the isomerization and degradation of this compound during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

A1: this compound is a secosteroid and an isomer of Vitamin D3.[1] Its structure contains a conjugated triene system which makes it highly susceptible to isomerization and degradation when exposed to environmental factors such as acid, heat, light (UV radiation), and atmospheric oxygen.[2][3][4]

Q2: What are the primary factors that cause the isomerization of this compound?

A2: The primary factors are:

  • Acidic Conditions: Isotachysterol itself is often formed from Vitamin D3 under acidic conditions. Exposure to acid can catalyze further degradation.[2]

  • Heat: Thermal energy can provide the activation energy needed for isomerization to other related Vitamin D analogs.

  • Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to a mixture of isomers.

  • Oxygen (Autoxidation): In the presence of atmospheric oxygen, this compound can undergo self-initiated autoxidation.

Q3: What are the ideal storage conditions for solid this compound?

A3: For maximum stability, solid this compound should be stored at -20°C in a tightly sealed, amber or opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from heat, light, and oxygen.

Q4: How should I handle solutions of this compound?

A4: Solutions of this compound are known to be unstable. It is critical to prepare solutions fresh for immediate use. If temporary storage is unavoidable, solutions should be kept at low temperatures (2-8°C or -20°C), protected from light by using amber glass vials, and purged with an inert gas to remove oxygen.

Q5: Which antioxidants or stabilizers can I use to protect this compound in solution?

A5: For aqueous-based solutions, chelating agents like EDTA and antioxidants such as ascorbic acid or citric acid can effectively stabilize Vitamin D analogs by mitigating the effects of metal ions and oxidation. For organic solutions or solid preparations, neutral amino acids like valine have been used as stabilizers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My this compound sample shows low purity or extra peaks on the initial HPLC analysis.

  • Question: I just received a new batch of this compound, but the HPLC chromatogram shows multiple peaks. What could be the cause?

  • Answer & Solution:

    • Cause: The compound may have degraded during shipping due to exposure to heat or light.

    • Verification: Review the shipping conditions. Was the compound shipped on ice or at ambient temperature? Was it in a light-protected container?

    • Action: Contact the supplier immediately to report the issue and request a replacement or certificate of analysis for the specific batch. Before use, confirm the identity of the main peak and isomers using a mass spectrometer (LC-MS) if available.

Problem 2: I am observing new peaks or a decrease in the main peak area in my chromatograms over time.

  • Question: I prepared a stock solution of this compound, and after a few days of storage in the refrigerator, my HPLC results show the peak for this compound is smaller and new peaks have appeared. Why is this happening?

  • Answer & Solution:

    • Cause: This is a classic sign of degradation and isomerization during storage. The most likely culprits are exposure to light, oxygen in the headspace of the vial, and/or improper temperature.

    • Troubleshooting Workflow:

      • Light Exposure: Are you using amber vials or have you wrapped your vials in foil? Standard lab lighting can be sufficient to cause photodegradation over time.

      • Oxygen Exposure: Did you purge the vial with an inert gas (argon or nitrogen) before sealing? Oxygen in the air can cause oxidative degradation.

      • Temperature: While refrigeration slows degradation, it does not stop it completely. For longer-term solution storage, -20°C or -80°C is recommended.

      • Solvent Purity: Ensure your solvents are high-purity and free from acidic or metallic impurities that could catalyze degradation.

    • Immediate Action: Discard the old solution and prepare a fresh stock solution for your experiments, following the recommended handling protocols.

Problem 3: My analytical results are not reproducible.

  • Question: I am getting variable quantification results for this compound from the same sample. What could be causing this inconsistency?

  • Answer & Solution:

    • Cause: Inconsistency often arises from sample degradation during the analytical process itself or from issues with the HPLC method. Vitamin D isomers can undergo thermal isomerization during analysis.

    • Troubleshooting the Analytical Process:

      • Autosampler Conditions: Is your autosampler temperature-controlled? If samples sit in the autosampler at room temperature for an extended period, degradation can occur. Set the autosampler to a low temperature (e.g., 4°C).

      • Run Time and Column Temperature: Long run times at elevated column temperatures can potentially contribute to on-column isomerization. Evaluate if a shorter method or lower temperature is feasible while maintaining resolution.

      • Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and affect integration. It is best to dissolve the sample in the initial mobile phase.

    • Action: Implement stricter controls on your analytical sequence. Use a temperature-controlled autosampler, minimize the time samples spend waiting for injection, and ensure your sample solvent is compatible with the mobile phase.

Data on Stability and Degradation

The stability of Vitamin D analogs like this compound is highly dependent on storage conditions. The following tables summarize quantitative data from studies on related compounds.

Table 1: Effect of Storage Conditions on Vitamin D3 Stability in Canola Oil (70 Days)

Storage Temperature Packaging Headspace Filling Retention (%) Estimated Loss (%)
Room Temperature (~27°C) Transparent 50% ~44.4% ~55.6%
Room Temperature (~27°C) Dark-Brown 100% >90% <10%
4°C Dark-Brown 100% ~91% ~9%

Data adapted from studies on Vitamin D3, which shares stability characteristics with its isomers.

Table 2: Effect of High Temperature on Vitamin D3 Stability in Canola Oil (30 Minutes)

Treatment Temperature Retention of Vitamin D3 (%)
100°C No significant reduction
150°C 67.5% - 73.0%
180°C 33.2% - 40.4%

Data from Zareie et al., 2019.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving and Aliquoting (Solid):

    • Upon receipt, immediately store the primary container at -20°C.

    • For use, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the desired amount of solid compound rapidly under subdued, yellow, or red light.

    • If creating multiple aliquots, place them in small, amber glass vials. Purge each vial with a stream of inert gas (e.g., argon) for 30-60 seconds before sealing tightly with a PTFE-lined cap.

    • Store all aliquots at -20°C.

  • Preparation of Stock Solutions:

    • Use high-purity (HPLC or spectroscopic grade) solvents. If possible, degas the solvent by sparging with inert gas.

    • Under subdued light, dissolve the weighed this compound in the appropriate solvent (e.g., DMSO, Ethanol).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

    • Transfer the solution to an amber glass vial. Purge the headspace with inert gas before sealing.

    • Crucially, prepare solutions fresh before each experiment. If short-term storage (a few hours) is needed, keep the solution at 4°C.

Protocol 2: Sample Preparation for HPLC Analysis

  • Dilution:

    • Perform all dilutions under subdued light.

    • Use amber volumetric flasks and pipettes.

    • Dilute the stock solution to the desired working concentration using the mobile phase as the diluent to ensure compatibility and good peak shape.

  • Transfer to Autosampler:

    • Transfer the final diluted sample to an amber HPLC vial with an appropriate cap and septum.

    • If the analytical run is long, prepare multiple vials with smaller volumes rather than one large-volume vial that will sit in the autosampler for an extended period.

    • Set the autosampler tray temperature to a cool setting (e.g., 4°C) to minimize degradation while samples are queued for injection.

Visualizations and Workflows

Isomerization Pathways

The following diagram illustrates the relationship between Vitamin D3 and its key isomers, including this compound, and the conditions that trigger their formation.

G ProD Provitamin D3 (7-Dehydrocholesterol) PreD Previtamin D3 ProD->PreD  UV Light VitD Vitamin D3 PreD->VitD Heat Tachy Tachysterol 3 PreD->Tachy UV Light Lumi Lumisterol 3 PreD->Lumi UV Light IsoTachy This compound VitD->IsoTachy Acid (H+) G start Sample Receipt storage Store Solid at -20°C (Inert Gas, Dark) start->storage prep Prepare Fresh Solution (Subdued Light, Inert Gas) storage->prep dilute Dilute to Working Conc. (Use Mobile Phase) prep->dilute hplc Place in Cooled Autosampler (4°C) (Amber Vials) dilute->hplc run Perform HPLC Analysis hplc->run end Data Analysis run->end G problem Problem: Unexpected Peaks or Low Recovery check_std Is the issue with the Standard or the Sample? problem->check_std check_storage Review Storage Conditions (Temp, Light, O2) fresh_sol Action: Prepare Fresh Solution check_storage->fresh_sol Non-compliant check_hplc Review Analytical Method (Autosampler Temp, Solvent) optimize_hplc Action: Cool Autosampler, Match Sample Solvent to Mobile Phase check_hplc->optimize_hplc Non-compliant check_std->check_storage Both check_std->check_hplc Sample Only

References

Technical Support Center: Optimizing HPLC Resolution for Isotachysterol D3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Isotachysterol D3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve baseline separation of Isotachysterol D3 from its isomers and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is Isotachysterol D3 and why is its separation challenging?

Isotachysterol D3 is a photolytic isomer of Vitamin D3. The separation of Isotachysterol D3 from Vitamin D3 and other isomers like pre-vitamin D3, lumisterol, and tachysterol is challenging due to their high structural similarity.[1][2] These compounds are isomers with the same molecular weight, which often results in co-elution or poor resolution in chromatographic separations.[1]

Q2: Under what conditions does Vitamin D3 convert to Isotachysterol D3?

Vitamin D3 is known to isomerize under various conditions, which can complicate its analysis. Specifically, Isotachysterol D3 is formed from Vitamin D3 under acidic conditions.[3][4] It is crucial to control the pH of your sample and mobile phase to prevent unwanted isomerization during analysis.

Q3: What are the common HPLC modes used for the separation of Isotachysterol D3?

Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized for the separation of Vitamin D3 and its isomers.

  • Normal-Phase (NP-HPLC): Often employs a silica or amino-bonded column with a non-polar mobile phase (e.g., hexane and isopropanol).

  • Reversed-Phase (RP-HPLC): Typically uses a C18 or other hydrophobic stationary phase with a polar mobile phase (e.g., acetonitrile, methanol, and water mixtures).

The choice between NP and RP-HPLC will depend on the specific sample matrix and the other isomers present.

Troubleshooting Guide: Achieving Baseline Separation

This section provides a systematic approach to troubleshooting common issues encountered when aiming for baseline resolution of Isotachysterol D3. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

Issue 1: Poor Resolution Between Isotachysterol D3 and Vitamin D3 Peaks

If you are observing overlapping peaks for Isotachysterol D3 and Vitamin D3, consider the following optimization strategies.

Workflow for Optimizing Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed a Adjust Mobile Phase Selectivity (α) start->a b Optimize Column Efficiency (N) a->b c Modify Retention Factor (k') b->c d Review Results c->d d->a Unsuccessful e Baseline Separation Achieved d->e Successful

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

1. Adjusting Mobile Phase Selectivity (α)

Changes in the mobile phase composition can significantly alter the selectivity between closely eluting compounds.

  • For Reversed-Phase HPLC:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more likely to engage in hydrogen bonding interactions, which can be beneficial for separating Vitamin D isomers.

    • Adjust Solvent Strength: Modifying the ratio of the organic solvent to the aqueous phase will change the retention times and can improve separation. Increasing the aqueous phase percentage generally increases retention and may improve resolution.

    • Modify pH: Since Isotachysterol D3 is formed under acidic conditions, carefully controlling the mobile phase pH is critical. A slight adjustment in pH can alter the ionization of silanol groups on the stationary phase and affect selectivity.

  • For Normal-Phase HPLC:

    • Adjust Polar Modifier: Varying the percentage of the polar solvent (e.g., isopropanol in hexane) can significantly impact selectivity.

2. Optimizing Column Efficiency (N)

Higher column efficiency leads to sharper peaks and better resolution.

  • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases efficiency.

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but also longer run times and higher backpressure.

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.

3. Modifying the Retention Factor (k')

The retention factor should be optimized to be between 2 and 10 for good resolution.

  • This is primarily achieved by adjusting the mobile phase strength as described in the selectivity section.

Experimental Protocols: Example HPLC Conditions

The following tables summarize example HPLC conditions that have been used for the separation of Vitamin D3 and its isomers. These can serve as a starting point for method development.

Table 1: Reversed-Phase HPLC Conditions

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 250 mmPentafluorophenyl (F5), 2.7 µm, 10 x 3.0 mm
Mobile Phase Acetonitrile:Water (99:1, v/v)Methanol with ammonium formate buffer
Flow Rate 1.0 mL/min0.6 mL/min
Temperature 25 °C35 °C
Detection UV at 265 nmMS/MS

Table 2: Normal-Phase HPLC Conditions

ParameterCondition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Ethyl Acetate (85:15, v/v)
Flow Rate 2.0 mL/min
Temperature Ambient
Detection UV at 292 nm
Issue 2: Peak Tailing

Peak tailing can reduce resolution and affect accurate quantification.

Logical Relationship of Factors Causing Peak Tailing

G cluster_0 Causes and Solutions for Peak Tailing a Peak Tailing Observed b Secondary Interactions with Column a->b c Column Overload a->c d Column Degradation a->d sol1 Use End-capped Column Add Mobile Phase Modifier (e.g., TFA) b->sol1 sol2 Reduce Sample Concentration c->sol2 sol3 Replace Column d->sol3

Caption: Common causes of peak tailing and their respective solutions.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with analytes, causing tailing.

    • Solution: Use a well-end-capped column. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase can also help to mask these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to poor peak shape.

    • Solution: Replace the column and ensure the mobile phase pH is within the column's recommended operating range.

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification difficult.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Mobile Phase Preparation: Inconsistent mobile phase composition will lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump.

  • System Equilibration: Insufficient equilibration time with a new mobile phase can cause retention time drift.

    • Solution: Ensure the system is thoroughly equilibrated before starting a sequence of injections.

By systematically addressing these common issues, you can significantly improve the resolution and achieve reliable, baseline separation of Isotachysterol D3 in your HPLC analysis.

References

Overcoming challenges in the quantification of Isotachysterol 3 in serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for overcoming challenges in the quantification of Isotachysterol 3 in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a biologically inactive isomer of Vitamin D3.[1] Its quantification in serum is challenging primarily due to its structural similarity to other Vitamin D isomers (e.g., cholecalciferol, pre-vitamin D3, tachysterol), which can cause chromatographic co-elution and isobaric interference in mass spectrometry.[2] Furthermore, the complex serum matrix can lead to significant analytical variability, and its typically low concentrations require highly sensitive assays.[2][3][4]

Q2: What is the most common analytical method for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound and other vitamin D metabolites. This technique offers the high sensitivity and specificity required to distinguish between different isomers and accurately measure low concentrations in a complex biological matrix like serum.

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix (e.g., phospholipids, salts, proteins in serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Effective sample preparation is critical to minimize these effects.

Q4: How should serum samples be handled and stored to ensure the stability of this compound?

A4: Vitamin D and its isomers are susceptible to degradation from heat, light, and acidic conditions. To ensure pre-analytical stability, serum samples should be protected from light, stored at -20°C for short-term storage (up to 12 months for many metabolites) or preferably at -70°C or lower for long-term storage. Repeated freeze-thaw cycles should be avoided.

Q5: Why is derivatization used in LC-MS/MS methods for Vitamin D metabolites?

A5: Derivatization is a chemical modification technique used to improve the analytical properties of a molecule. For Vitamin D metabolites like this compound, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used to enhance ionization efficiency in the mass spectrometer. This leads to significantly improved sensitivity and lower limits of detection.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Poor chromatographic separation. 2. Contamination in the LC system or column. 3. Inappropriate mobile phase composition.1. Optimize the LC gradient and/or try a different column chemistry (e.g., C8, C18). 2. Flush the system and column with a strong solvent wash. 3. Adjust mobile phase pH or organic solvent ratio.
High Signal Variability / Poor Reproducibility 1. Inconsistent sample preparation (extraction recovery). 2. Significant or variable matrix effects. 3. Instability of the analyte during sample processing.1. Automate sample preparation steps if possible. Ensure consistent vortexing and evaporation times. Use a stable isotope-labeled internal standard. 2. Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step or use a phospholipid removal plate. 3. Keep samples on ice and protected from light during processing. Check the stability of derivatized samples.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization in the mass spectrometer. 2. Inefficient extraction from serum. 3. Analyte degradation.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Employ a derivatization step with a reagent like PTAD or Amplifex to enhance signal. 3. Evaluate different extraction solvents and techniques (e.g., LLE vs. SPE).
Interference Peaks Observed 1. Co-elution of other Vitamin D isomers. 2. Contamination from solvents, tubes, or reagents. 3. Presence of endogenous matrix components.1. Increase chromatographic resolution by using a longer column, a smaller particle size, or a slower gradient. 2. Run solvent blanks to identify the source of contamination. Use high-purity (e.g., LC-MS grade) solvents and reagents. 3. Enhance the sample cleanup procedure to better remove interfering substances.
Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table presents typical performance metrics for LC-MS/MS methods developed for the quantification of related Vitamin D metabolites in serum. These values serve as a benchmark for a well-developed assay.

Parameter Method 1 (25(OH)D2/D3) Method 2 (Vitamin D2/D3 & Metabolites) Method 3 (25(OH)D3 Conjugates)
Instrumentation LC-MS/MS (AB Sciex API 3000)LC-MS/MS (QQQ-MS/MS)LC-MS/MS
Sample Preparation Protein Precipitation, LLELiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Calibration Range 2.5 - 100 ng/mL2 - 200 ng/mLN/A
Lower Limit of Quantification (LLOQ) 2.5 ng/mL1-2 ng/mLN/A
Intra-assay Precision (%CV) < 15%< 15%Not Reported
Inter-assay Precision (%CV) < 15%< 15%Not Reported
Accuracy / Recovery Within ±15% of nominal90.9 - 111.2%Not Reported
Detailed Experimental Protocols
Protocol: Quantification of this compound in Serum by LC-MS/MS

This protocol describes a general workflow. Specific parameters must be optimized for the user's instrumentation and reagents.

1. Materials and Reagents:

  • Serum samples, calibrators, and quality controls (QCs)

  • This compound certified reference material

  • Stable isotope-labeled internal standard (e.g., d6-Isotachysterol 3)

  • LC-MS grade acetonitrile, methanol, water, and isopropanol

  • Reagent-grade zinc sulfate, formic acid

  • Derivatization reagent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

2. Sample Preparation Workflow:

  • Step 1: Aliquoting: Thaw serum samples on ice. Vortex gently. Aliquot 100 µL of serum (or calibrator/QC) into a 2 mL polypropylene tube.

  • Step 2: Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube. Vortex for 10 seconds.

  • Step 3: Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in methanol to precipitate proteins. Vortex vigorously for 1 minute.

  • Step 4: Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Step 5: Supernatant Transfer: Carefully transfer the supernatant to a new tube for SPE.

  • Step 6: Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of acetonitrile.

  • Step 7: Evaporation: Dry the eluate under a gentle stream of nitrogen at 35°C.

  • Step 8: Derivatization: Reconstitute the dried extract in 50 µL of 0.1 mg/mL PTAD in acetonitrile. Allow reacting for 60 minutes at room temperature, protected from light.

  • Step 9: Final Preparation: Add 50 µL of water with 0.1% formic acid. Vortex, centrifuge, and transfer the final solution to an LC autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: Specific precursor-product ion transitions for both the derivatized analyte and the internal standard must be determined by infusion and optimization.

Visualizations
Isomerization Pathway of Vitamin D3

The following diagram illustrates how Vitamin D3 can isomerize into various forms, including this compound, under different conditions. This highlights the analytical challenge of separating these closely related compounds.

G VitD3 Vitamin D3 (Cholecalciferol) PreVitD3 Pre-Vitamin D3 VitD3->PreVitD3 Heat Isotachysterol This compound VitD3->Isotachysterol Acidic Conditions Lumisterol Lumisterol VitD3->Lumisterol UV Light Tachysterol Tachysterol PreVitD3->Tachysterol Iodine

Caption: Formation of this compound from Vitamin D3 under acidic conditions.

Experimental Workflow for Serum Analysis

This diagram outlines the complete logical flow from sample receipt to final data analysis for the quantification of this compound.

G cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical SampleReceipt 1. Sample Receipt (Store at -70°C) ThawSpike 2. Thaw & Spike IS SampleReceipt->ThawSpike ProteinPrecip 3. Protein Precipitation ThawSpike->ProteinPrecip SPE 4. Solid-Phase Extraction ProteinPrecip->SPE Drydown 5. Evaporation SPE->Drydown Derivatize 6. PTAD Derivatization Drydown->Derivatize Reconstitute 7. Reconstitution Derivatize->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS DataProcessing 9. Data Processing (Integration) LCMS->DataProcessing Quantification 10. Quantification (Calibration Curve) DataProcessing->Quantification Reporting 11. Report Results Quantification->Reporting

Caption: Workflow for this compound quantification in serum via LC-MS/MS.

References

Troubleshooting low yields in the synthesis of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Isotachysterol 3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.

FAQ 1: My overall yield of this compound is consistently low. What are the most common contributing factors?

Low yields in this compound synthesis typically arise from a combination of factors related to the multi-step nature of the reaction, which involves photochemical and acid-catalyzed isomerization steps, as well as the inherent instability of the intermediates and the final product. The most common culprits are:

  • Inefficient Photochemical Isomerization: The initial conversion of the Vitamin D precursor (e.g., 7-dehydrocholesterol) to its photoisomers, including Tachysterol 3, is often incomplete and yields a complex mixture of isomers.

  • Suboptimal Acid-Catalyzed Isomerization: The choice of acid, its concentration, reaction temperature, and time are critical for the efficient conversion of Tachysterol 3 or Vitamin D3 to this compound.[1][2][3]

  • Product Degradation: this compound is highly susceptible to oxidation and can degrade under harsh acidic conditions, leading to the formation of various byproducts.[1]

  • Formation of Irreversible Byproducts: During the photochemical step, irreversible byproducts such as toxisterols can be formed, which reduces the overall yield of the desired isomers.

  • Purification Losses: Due to the structural similarity of the various isomers (this compound, Tachysterol 3, Lumisterol 3, etc.), their separation is challenging and can lead to significant product loss during chromatographic purification.[4]

FAQ 2: I am observing a complex mixture of products after the photochemical reaction step with very little Tachysterol 3. How can I optimize this step?

The photochemical isomerization of 7-dehydrocholesterol or other Vitamin D precursors is a delicate equilibrium. To favor the formation of Tachysterol 3, consider the following:

  • Wavelength of UV Irradiation: The wavelength of the UV light source is critical. Different isomers have overlapping absorption spectra, and using a specific wavelength can favor the formation of one isomer over others.

  • Irradiation Time: Prolonged irradiation can lead to the formation of unwanted and irreversible byproducts like toxisterols. It is crucial to monitor the reaction progress closely (e.g., by HPLC) and stop the irradiation at the optimal time.

  • Photosensitizers: The use of photosensitizers, such as anthracene, can improve the conversion of Tachysterol to Previtamin D, which can then be thermally isomerized to Vitamin D3. While not directly yielding this compound, this highlights the potential for sensitizers to alter the photoproduct distribution.

  • Reaction Temperature: Temperature can influence the rate of thermal isomerization of Previtamin D3 to Vitamin D3, which is in equilibrium with the photochemical conversions. Maintaining a consistent and optimized temperature is important.

Table 1: Influence of Reaction Parameters on Photochemical Isomerization

ParameterEffect on Product DistributionRecommendation
UV Wavelength Influences the relative ratios of photoisomers (Previtamin D, Tachysterol, Lumisterol).Empirically determine the optimal wavelength for Tachysterol 3 formation using your specific setup.
Irradiation Time Short times may result in low conversion. Long times can lead to byproduct formation (toxisterols).Monitor the reaction progress by HPLC to determine the optimal irradiation time.
Temperature Affects the thermal equilibrium between Previtamin D3 and Vitamin D3.Maintain a constant and optimized temperature throughout the irradiation.
Solvent Can influence the conformation and reactivity of the photoisomers.Aprotic solvents are generally preferred to minimize side reactions.
FAQ 3: My acid-catalyzed isomerization of Tachysterol 3 to this compound is inefficient. What can I do to improve the yield?

The acid-catalyzed isomerization is a critical step where significant yield loss can occur. Here are key parameters to optimize:

  • Choice and Concentration of Acid: Both the type of acid and its concentration play a major role. Stronger acids or higher concentrations can lead to faster isomerization but also increase the risk of degradation.

  • Reaction Temperature: Higher temperatures can accelerate the isomerization but may also promote the degradation of the acid-sensitive this compound.

  • Reaction Time: The reaction should be monitored to determine the point of maximum this compound concentration before significant degradation occurs.

  • Solvent: The choice of solvent can affect the stability of the carbocation intermediates and the solubility of the isomers, thereby influencing the reaction rate and yield.

Table 2: Troubleshooting Guide for Acid-Catalyzed Isomerization

ObservationPotential CauseSuggested Action
Low conversion of starting material Insufficient acid strength or concentration. Reaction time too short.Gradually increase acid concentration or switch to a stronger acid. Increase reaction time and monitor by HPLC.
Formation of multiple degradation products Acid concentration too high. Reaction temperature too high.Decrease acid concentration or use a milder acid. Run the reaction at a lower temperature.
Inconsistent results Presence of water or other impurities in the solvent or reagents.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
FAQ 4: I am losing a significant amount of my product during purification. Are there any specific recommendations for purifying this compound?

Purification is a major challenge due to the presence of structurally similar isomers.

  • Chromatography: High-performance liquid chromatography (HPLC), particularly on a preparative scale, is the most effective method for separating this compound from other isomers.

    • Stationary Phase: Normal-phase chromatography often provides better separation for these types of non-polar isomers than reverse-phase chromatography.

    • Solvent System: A non-polar mobile phase (e.g., hexane) with a small amount of a slightly more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. The exact solvent ratio will need to be optimized.

  • Crystallization: If a high degree of purity is achieved, crystallization can be an effective final purification step and can also help with the stability of the final product.

  • Handling and Storage: this compound is prone to oxidation. All purification steps should be carried out under an inert atmosphere (e.g., argon or nitrogen), and purified samples should be stored under inert gas at low temperatures and protected from light.

Experimental Protocols

General Protocol for Acid-Catalyzed Isomerization of Tachysterol 3 to this compound

This protocol provides a general guideline. The specific conditions, particularly the choice of acid, solvent, and temperature, should be optimized for your specific experimental setup.

  • Preparation:

    • Dissolve a known amount of Tachysterol 3 in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, or a mixture of hydrocarbons) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.

  • Reaction:

    • Slowly add a solution of the chosen acid (e.g., a solution of HCl in diethyl ether, or a Lewis acid) to the stirred solution of Tachysterol 3.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC at regular intervals.

  • Workup:

    • Once the reaction has reached the desired conversion, quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature.

    • Purify the crude product by preparative HPLC using a normal-phase column and an optimized mobile phase.

    • Collect the fractions containing pure this compound.

  • Storage:

    • Evaporate the solvent from the pure fractions under a stream of inert gas.

    • Store the purified this compound as a solid or in a degassed solvent under an inert atmosphere at -20 °C or below, protected from light.

Visualizations

Signaling Pathways and Logical Relationships

Isotachysterol_Synthesis_Pathway cluster_photo Photochemical Reactions (UV light) cluster_thermal Thermal Isomerization cluster_acid Acid-Catalyzed Isomerization 7-DHC 7-DHC Previtamin_D3 Previtamin_D3 7-DHC->Previtamin_D3 hv Previtamin_D3->7-DHC hv Tachysterol_3 Tachysterol_3 Previtamin_D3->Tachysterol_3 hv Lumisterol_3 Lumisterol_3 Previtamin_D3->Lumisterol_3 hv Previtamin_D3_thermal Previtamin D3 Tachysterol_3->Previtamin_D3 hv Tachysterol_3_acid Tachysterol 3 Lumisterol_3->Previtamin_D3 hv Vitamin_D3 Vitamin_D3 Vitamin_D3->Previtamin_D3_thermal Δ (heat) Vitamin_D3_acid Vitamin D3 Previtamin_D3_thermal->Vitamin_D3 Δ (heat) Isotachysterol_3 Isotachysterol_3 Tachysterol_3_acid->Isotachysterol_3 H+ Vitamin_D3_acid->Isotachysterol_3 H+

Caption: Photochemical and thermal equilibrium of Vitamin D3 precursors and the acid-catalyzed isomerization to this compound.

Troubleshooting_Low_Yields start Low Yield of This compound check_photo Analyze Photochemical Reaction Mixture by HPLC start->check_photo low_tachy Low [Tachysterol 3]? check_photo->low_tachy optimize_photo Optimize Photoreaction: - Wavelength - Irradiation Time - Temperature low_tachy->optimize_photo Yes check_acid Proceed to Acid-Catalyzed Isomerization low_tachy->check_acid No optimize_photo->check_photo low_iso Low Conversion to This compound? check_acid->low_iso optimize_acid Optimize Acid Catalysis: - Acid Type/Concentration - Temperature - Reaction Time low_iso->optimize_acid Yes check_degradation High Levels of Degradation Products? low_iso->check_degradation No optimize_acid->check_acid prevent_degradation Prevent Degradation: - Use Anhydrous Solvents - Inert Atmosphere (N2/Ar) - Lower Temperature check_degradation->prevent_degradation Yes check_purification Analyze Purification Fractions check_degradation->check_purification No prevent_degradation->check_acid high_loss Significant Product Loss During Purification? check_purification->high_loss optimize_purification Optimize Purification: - HPLC Column/Solvent System - Handle Under Inert Gas high_loss->optimize_purification Yes success Improved Yield high_loss->success No optimize_purification->check_purification

Caption: Troubleshooting workflow for diagnosing low yields in this compound synthesis.

References

Minimizing interference from other vitamin D isomers in Isotachysterol 3 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotachysterol₃ assays. Our aim is to help you minimize interference from other vitamin D isomers and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Isotachysterol₃, and why is it important to distinguish it from other vitamin D isomers?

Isotachysterol₃ is a cis/trans isomer of vitamin D₃ that is formed under acidic conditions. Distinguishing it from other isomers such as vitamin D₃, pre-vitamin D₃, tachysterol₃, and lumisterol₃ is critical, especially in pharmaceutical quality control and stability studies, as each isomer can have different biological activities and potencies. Accurate quantification of Isotachysterol₃ is essential for evaluating the degradation profile and ensuring the efficacy and safety of vitamin D formulations.

Q2: What are the primary analytical challenges in measuring Isotachysterol₃?

The main challenges in Isotachysterol₃ analysis are:

  • Isobaric Interference: Isotachysterol₃ is isobaric with vitamin D₃ and several other isomers (e.g., tachysterol₃, lumisterol₃), meaning they have the same mass-to-charge ratio (m/z). This makes their differentiation by mass spectrometry alone impossible, necessitating high-resolution chromatographic separation.

  • Structural Similarity: The close structural similarity of these isomers makes their chromatographic separation difficult.

  • Matrix Effects: Complex sample matrices, such as oily formulations or biological fluids, can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Analyte Stability: Isotachysterol₃ and other vitamin D isomers can be sensitive to light, heat, and acidic/basic conditions, potentially leading to their degradation or interconversion during sample preparation and storage.

Q3: Which analytical techniques are most suitable for Isotachysterol₃ analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) are the preferred methods for the accurate quantification of Isotachysterol₃. These techniques offer the necessary selectivity and sensitivity to separate and detect Isotachysterol₃ in the presence of other interfering isomers. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but may lack the specificity of MS-based methods.

Q4: How can I minimize the formation of Isotachysterol₃ during the analysis of other vitamin D compounds?

Since Isotachysterol₃ is formed under acidic conditions, it is crucial to avoid acidic environments during sample preparation and storage if Isotachysterol₃ is not the target analyte. Maintaining neutral pH and protecting samples from light and heat can help preserve the integrity of other vitamin D isomers.

Troubleshooting Guide

This guide addresses common issues encountered during Isotachysterol₃ assays.

Issue 1: Poor Chromatographic Resolution of Isotachysterol₃ from Other Isomers

Symptoms:

  • Co-eluting or partially overlapping peaks for Isotachysterol₃ and other vitamin D isomers (e.g., tachysterol₃, vitamin D₃).

  • Inaccurate and irreproducible quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider using columns with alternative selectivities such as pentafluorophenyl (PFP) or specialized chiral columns. A Torus 1-Aminoanthracene (1-AA) column has shown success in separating vitamin D₃ impurities using SFC.
Suboptimal Mobile Phase Composition The choice of organic modifier and additives is critical. For reversed-phase LC, experiment with different organic solvents (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate). For SFC, acetonitrile as a modifier has been shown to be effective.
Inappropriate Gradient or Flow Rate Optimize the gradient elution profile and flow rate to maximize the separation of the isomers of interest. A slower gradient or a lower flow rate can sometimes improve resolution.
Elevated Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect the stability of the analytes. Evaluate a range of temperatures (e.g., 30-50°C) to find the optimal balance.
Issue 2: Low Signal Intensity or Poor Sensitivity for Isotachysterol₃

Symptoms:

  • Low signal-to-noise ratio for the Isotachysterol₃ peak.

  • Difficulty in detecting low concentrations of the analyte.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ion Suppression from Matrix Effects Co-eluting matrix components can suppress the ionization of Isotachysterol₃. Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). A saponification step can be effective for oily matrices. Also, adjust the chromatography to separate the analyte from the interfering matrix components.
Inefficient Ionization The ionization efficiency of vitamin D isomers can be low. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the signal in LC-MS/MS analysis.
Suboptimal Mass Spectrometer Parameters Optimize MS parameters such as capillary voltage, desolvation temperature, cone voltage, and collision energy for Isotachysterol₃ and its fragments.
Analyte Degradation Isotachysterol₃ may degrade during sample preparation or in the autosampler. Ensure samples and extracts are protected from light and stored at low temperatures (e.g., -20°C or -80°C). Minimize the time between sample preparation and analysis.
Issue 3: High Background Noise or Extraneous Peaks in the Chromatogram

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of unexpected peaks that interfere with the integration of the Isotachysterol₃ peak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Inadequate Sample Cleanup Improve the sample preparation procedure to remove more of the matrix components. This could involve using a different SPE sorbent or an additional LLE step.
Column Contamination Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column from contamination.

Experimental Protocols

Protocol 1: Sample Preparation of Isotachysterol₃ from Oily Pharmaceutical Formulations via Saponification and LLE

This protocol is adapted from a method for the analysis of vitamin D₃ impurities in oily drug products.

Materials:

  • Oily drug product sample

  • Ethanol/Water (80/20, v/v)

  • 3M Potassium Hydroxide (KOH) in Ethanol/Water (80/20, v/v)

  • 10 g/L Sodium Chloride (NaCl) solution

  • n-Heptane

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

Procedure:

  • Accurately pipette 0.25 mL of the oily sample into a 50 mL centrifuge tube.

  • Add the internal standard solution.

  • Add 2.5 mL of 3M KOH in Ethanol/Water (80/20, v/v).

  • Vortex the mixture for 30 seconds.

  • Allow the saponification reaction to proceed for 15 minutes at room temperature.

  • Add 1.0 mL of 10 g/L NaCl solution.

  • Add 5.0 mL of n-heptane to perform the liquid-liquid extraction.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper heptane layer to a clean tube.

  • Evaporate the heptane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent (e.g., mobile phase) for LC-MS/MS or SFC-MS analysis.

Protocol 2: Derivatization of Isotachysterol₃ for Enhanced LC-MS/MS Sensitivity

This protocol is based on the derivatization of vitamin D metabolites.

Materials:

  • Dried sample extract containing Isotachysterol₃

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 mg/mL in acetonitrile)

Procedure:

  • Ensure the sample extract containing Isotachysterol₃ is completely dry.

  • Add 50 µL of the PTAD solution to the dried extract.

  • Vortex the sample for 30 seconds to ensure complete dissolution and mixing.

  • Incubate the reaction mixture at room temperature for 60 minutes, protected from light.

  • After incubation, the sample is ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Chromatographic Conditions for Separation of Vitamin D₃ Isomers

ParameterMethod 1: SFC-MSMethod 2: RP-HPLC
Column Torus 1-AA, 1.7 µmC18 or PFP, <3 µm
Mobile Phase A Supercritical CO₂0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Methanol
Gradient 3% B to 10% B in 7.5 minOptimized for isomer separation
Flow Rate 1.5 mL/min0.4 - 0.6 mL/min
Column Temp. 45°C40°C
Backpressure 120 barN/A

Table 2: Example MS/MS Parameters for Isotachysterol₃ (as Vitamin D₃ isomer)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Isotachysterol₃385.4259.23015
Isotachysterol₃385.4159.13020
IS (d₆-analog)391.4265.23015

Note: These parameters are illustrative and require optimization on the specific instrument used.

Visualizations

experimental_workflow sample Oily Sample saponification Saponification (KOH, 15 min) sample->saponification Add IS lle Liquid-Liquid Extraction (n-Heptane) saponification->lle evaporation Evaporation lle->evaporation Heptane Layer reconstitution Reconstitution evaporation->reconstitution analysis SFC-MS/MS Analysis reconstitution->analysis result Data analysis->result troubleshooting_logic start Poor Peak Resolution check_column Evaluate Column Chemistry (C18 vs PFP/Chiral) start->check_column check_mobile_phase Optimize Mobile Phase (Solvent, Additives) check_column->check_mobile_phase No Improvement resolved Resolution Improved check_column->resolved Improved check_gradient Adjust Gradient & Flow Rate check_mobile_phase->check_gradient No Improvement check_mobile_phase->resolved Improved check_gradient->resolved Improved not_resolved Still Poor Resolution check_gradient->not_resolved No Improvement

Strategies to enhance the stability of Isotachysterol 3 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Isotachysterol 3 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a geometric isomer of Vitamin D3. It is often formed as a degradation product of Vitamin D3, particularly under acidic conditions.[1][2] Its stability in solution is a significant concern because it is known to be unstable and sensitive to environmental factors such as light, temperature, and oxygen.[3] This instability can lead to inconsistent experimental results and challenges in formulation development.

Q2: What are the primary factors that cause the degradation of this compound in solution?

The primary factors leading to the degradation of this compound are:

  • Acidic pH: Acidic conditions promote the isomerization of Vitamin D3 to this compound and can further contribute to its degradation.[1] Vitamin D3 and its isomers are generally more stable at a pH above 5.[4]

  • Oxygen: this compound is reported to be highly sensitive to oxygen, leading to oxidative degradation.

  • Light Exposure: Like other Vitamin D analogs, this compound is photosensitive, and exposure to light, particularly UV radiation, can cause rapid degradation.

  • Elevated Temperature: Higher temperatures accelerate the rate of degradation reactions.

Q3: What are the visible signs of this compound degradation in my solution?

Visible signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the concentration and purity of this compound over time.

Q4: Which solvents are recommended for dissolving this compound to enhance stability?

While specific data for this compound is limited, studies on the parent compound, Vitamin D3, show much greater stability in non-aqueous organic solvents compared to aqueous solutions. For short-term use, solvents such as ethanol, methanol, or a mixture of the two are commonly used. For longer-term storage, it is advisable to prepare stock solutions in high-quality, anhydrous organic solvents and store them at low temperatures.

Q5: Can antioxidants be used to improve the stability of this compound solutions?

Yes, antioxidants can significantly improve stability by preventing oxidative degradation. For aqueous solutions of related compounds like Vitamin D3, ascorbic acid (Vitamin C) and chelating agents like ethylenediaminetetraacetic acid (EDTA) have been shown to be effective. For organic solutions, butylated hydroxytoluene (BHT) is a commonly used antioxidant.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Step Rationale
Acidic Conditions Buffer the solution to a pH between 6.0 and 8.0. Use non-acidic solvents for stock solutions.This compound, like other Vitamin D isomers, is prone to acid-catalyzed degradation. Maintaining a neutral to slightly alkaline pH minimizes this pathway.
Oxidative Degradation 1. Degas the solvent before preparing the solution. 2. Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). 3. Add an appropriate antioxidant to the solution (e.g., BHT for organic solvents, ascorbic acid for aqueous solutions).Oxygen is a key contributor to the degradation of this compound. Removing dissolved oxygen and oxygen from the headspace, along with the use of an oxygen scavenger, can significantly enhance stability.
Photodegradation 1. Prepare and handle the solution under amber or red light. 2. Store the solution in amber glass vials or vials wrapped in aluminum foil.This compound is light-sensitive. Minimizing exposure to ambient and UV light is critical for preventing photodegradation.
Thermal Degradation Store stock and working solutions at low temperatures, such as -20°C or -80°C, when not in use.Chemical degradation rates are significantly reduced at lower temperatures.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Rationale
Degradation During Experiment 1. Prepare fresh working solutions from a frozen, concentrated stock solution immediately before each experiment. 2. Incorporate stability-indicating controls in your assay (e.g., a sample of the working solution analyzed by HPLC before and after the experiment).The instability of this compound in solution can lead to a decrease in its effective concentration over the course of an experiment, resulting in variability.
Interaction with Media Components Evaluate the pH of your cell culture or assay media. If acidic, consider if the experimental design can be modified to use a more neutral pH buffer, even for a short duration.Components of complex biological media could potentially contribute to the degradation of the compound.

Data on Factors Influencing Stability

The following table summarizes the key factors affecting the stability of Vitamin D isomers, including this compound, in solution.

FactorConditionImpact on StabilityRecommendation
pH Acidic (pH < 5)High DegradationMaintain pH > 6.0 in aqueous solutions.
Neutral to Alkaline (pH 6-8)Improved StabilityIdeal pH range for aqueous solutions.
Oxygen Presence of atmospheric oxygenHigh DegradationPrepare and store solutions under an inert atmosphere (N₂ or Ar).
Degassed Solvent / Inert HeadspaceSignificantly Improved StabilityMinimize oxygen exposure at all stages.
Light Exposure to UV or ambient lightHigh DegradationUse amber vials and work in low-light conditions.
Storage in the darkImproved StabilityProtect from light at all times.
Temperature Room Temperature (20-25°C)Moderate to High DegradationAvoid prolonged storage at room temperature.
Refrigerated (2-8°C)Reduced DegradationSuitable for short-term storage.
Frozen (-20°C to -80°C)Significantly Improved StabilityRecommended for long-term storage of stock solutions.
Antioxidants BHT (in organic solvents)Improved StabilityAdd at a concentration of ~0.01-0.1%.
Ascorbic Acid (in aqueous solutions)Improved StabilityEffective at concentrations of 500-2000 mg/L.
EDTA (in aqueous solutions)Improved StabilityChelates metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound in an Organic Solvent
  • Materials:

    • This compound (solid)

    • Anhydrous ethanol (200 proof)

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a PTFE-lined screw cap

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the desired amount of this compound in a tared amber glass vial.

    • Prepare a 0.1% (w/v) BHT solution in anhydrous ethanol.

    • Add the appropriate volume of the BHT/ethanol solution to the vial to achieve the desired final concentration of this compound.

    • Vortex briefly to dissolve the solid.

    • Purge the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.

    • Immediately cap the vial tightly.

    • Wrap the vial in parafilm to ensure a tight seal.

    • Store the stock solution at -80°C.

Protocol 2: Stability Assessment of this compound Solution using HPLC
  • Objective: To determine the degradation rate of this compound under specific storage conditions.

  • Methodology:

    • Prepare the this compound solution according to a defined protocol (e.g., Protocol 1).

    • Divide the solution into multiple aliquots in separate, appropriately prepared vials (e.g., amber, inert headspace).

    • Store the aliquots under the desired test conditions (e.g., 4°C in the dark, 25°C with light exposure).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

    • Immediately analyze the aliquot by a validated stability-indicating HPLC method. A typical method for Vitamin D and its isomers would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection is typically at 265 nm.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathway Vitamin D3 Vitamin D3 This compound This compound Vitamin D3->this compound  Acidic pH (Isomerization) Degradation_Products Oxidative Degradation Products This compound->Degradation_Products Oxygen, Light, Heat

Caption: Isomerization of Vitamin D3 to this compound and subsequent degradation.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis Solvent Solvent (+ Antioxidant) Compound This compound (Solid) Stock_Solution Stock Solution (Amber Vial) Compound->Stock_Solution Inert_Atmosphere Purge with N2/Ar Stock_Solution->Inert_Atmosphere Time_Points Store at defined conditions (T, Light) Inert_Atmosphere->Time_Points Sampling Sample at Time Points (t=0, t=1, t=2...) Time_Points->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data

Caption: Workflow for assessing the stability of this compound in solution.

Logic_Diagram cluster_factors Destabilizing Factors cluster_strategies Stabilization Strategies Acidic_pH Acidic pH Isotachysterol_3_Solution This compound in Solution Acidic_pH->Isotachysterol_3_Solution Oxygen Oxygen Oxygen->Isotachysterol_3_Solution Light Light Light->Isotachysterol_3_Solution Heat Heat Heat->Isotachysterol_3_Solution pH_Control pH Control (>6) Stable_Solution Stable Solution pH_Control->Stable_Solution Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stable_Solution Antioxidants Antioxidants Antioxidants->Stable_Solution Light_Protection Light Protection Light_Protection->Stable_Solution Low_Temperature Low Temperature Low_Temperature->Stable_Solution Isotachysterol_3_Solution->pH_Control Isotachysterol_3_Solution->Inert_Atmosphere Isotachysterol_3_Solution->Antioxidants Isotachysterol_3_Solution->Light_Protection Isotachysterol_3_Solution->Low_Temperature

Caption: Relationship between destabilizing factors and stabilization strategies.

References

Addressing matrix effects in the analysis of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isotachysterol 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experimental analysis, with a focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS) based methods.

Issue 1: Poor Sensitivity and Low Analyte Response

Potential Cause Recommended Action
Ion Suppression due to Matrix Effects Co-eluting matrix components, such as phospholipids from biological samples, can suppress the ionization of this compound in the mass spectrometer source.[1][2] Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.[3] Consider using a phospholipid removal plate for biological samples.
Suboptimal Ionization Source Conditions The efficiency of analyte ionization is highly dependent on the ion source parameters.
Inefficient Chromatographic Separation Poor peak shape or co-elution with interfering compounds can lead to reduced sensitivity.
Analyte Degradation This compound, like other vitamin D isomers, can be sensitive to acidic conditions, light, and temperature.

Issue 2: High Signal Variability and Poor Reproducibility

Potential Cause Recommended Action
Inconsistent Sample Preparation Variability in extraction efficiency and matrix effect from sample to sample can lead to inconsistent results.
Matrix Effects (Ion Enhancement or Suppression) The presence of different levels of matrix components in different samples can cause variable ion suppression or enhancement.
Carryover in the LC System Residual analyte from a previous injection can lead to artificially high results in subsequent runs.

Issue 3: Inaccurate Quantification

Potential Cause Recommended Action
Lack of Isomeric Separation This compound is an isomer of other vitamin D-related compounds, which may have the same mass-to-charge ratio (m/z).
Non-linearity of Calibration Curve Matrix effects can impact the linearity of the standard curve, leading to inaccurate quantification.
Improper Internal Standard Selection An internal standard that does not behave similarly to the analyte can lead to inaccurate correction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the analysis of this compound, components of the sample matrix (e.g., salts, lipids, proteins in biological fluids) can either suppress or enhance the analyte's signal in the mass spectrometer. This can lead to poor sensitivity, inaccuracy, and poor reproducibility of results.

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The presence of matrix effects can be qualitatively assessed using a post-column infusion experiment. To quantify the extent of matrix effects, a post-extraction spike method is commonly used. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: For complex matrices like plasma or serum, a multi-step sample preparation approach is often necessary. This typically involves:

  • Protein Precipitation: To remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and remove interfering substances like phospholipids. The choice of technique depends on the specific matrix and the required level of cleanliness. For oily matrices, a saponification step followed by LLE may be necessary to free the analyte and remove lipids.

Q4: What type of internal standard is best for the quantification of this compound?

A4: The gold standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound. This is because it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect and variability during sample processing. If a stable isotope-labeled internal standard is not available, a close structural analog that does not occur naturally in the samples can be used.

Q5: Can I differentiate this compound from its isomers using mass spectrometry alone?

A5: No, mass spectrometry alone cannot typically differentiate between isomers like this compound and other vitamin D isomers because they have the same molecular weight and will produce ions with the same mass-to-charge ratio (m/z). Therefore, chromatographic separation is essential to resolve these isomers before they enter the mass spectrometer.

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Analysis of this compound

This protocol outlines a typical workflow for the analysis of this compound in a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is_spike Spike with Internal Standard sample->is_spike protein_precip Protein Precipitation is_spike->protein_precip extraction LLE or SPE protein_precip->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification troubleshooting_matrix_effects start Poor Sensitivity or Reproducibility? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me Yes no_me Issue Likely Not Matrix Effect. Investigate Other Causes. start->no_me No me_present Significant Matrix Effect? assess_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE) me_present->improve_cleanup Yes me_present->no_me No change_ionization Change Ionization Technique (e.g., to APCI) improve_cleanup->change_ionization optimize_lc Optimize LC Method for Better Separation change_ionization->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Method Optimized revalidate->end

References

Best practices for handling and storing Isotachysterol 3 to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isotachysterol 3. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this compound, with a focus on preventing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a secosteroid and an isomer of Vitamin D3. It is often formed from Vitamin D3 under acidic conditions.[1] Like many Vitamin D analogs, this compound is susceptible to degradation from various environmental factors, which can impact its biological activity and lead to inconsistent experimental results. Key factors that contribute to its degradation include exposure to light, oxygen, and elevated temperatures.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include photodegradation and oxidation. Exposure to light, particularly UV light, can lead to the formation of various photoproducts.[3] Additionally, being very oxygen-sensitive, this compound can undergo autoxidation, especially in the presence of atmospheric oxygen, forming a variety of oxygenated derivatives.[1][2]

Q3: What is the known biological activity of this compound?

A3: this compound has demonstrated biological activity similar to that of 1,25-dihydroxyvitamin D3. It has been shown to stimulate intestinal calcium transport and bone calcium mobilization. While its exact signaling pathways are still under investigation, it is known to be an analog of active Vitamin D3. Research on related Vitamin D isomers, such as tachysterol, suggests potential interactions with the Vitamin D Receptor (VDR) and other nuclear receptors like the aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor gamma (PPARγ). However, the antiproliferative effects of some Vitamin D photoisomers do not always correlate with their VDR binding affinity, suggesting the possibility of alternative mechanisms of action.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (see table below) and protected from light. 2. Use Fresh Solutions: Prepare solutions immediately before use, as this compound is unstable in solution. 3. Inert Atmosphere: For long-term storage of the solid and during solution preparation, use an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Inconsistent results between experimental replicates. Inconsistent exposure to light during experimental procedures.1. Standardize Light Exposure: Work under subdued or red light. Wrap experimental vessels (e.g., tubes, plates) in aluminum foil. 2. Minimize Exposure Time: Plan your experiment to minimize the time solutions are exposed to any light source.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (photoisomers or oxidation products).1. Protect from Light: Handle all samples and standards under light-protected conditions. Use amber vials or foil-wrapped containers. 2. De-gas Solvents: Use de-gassed solvents for HPLC and sample preparation to reduce dissolved oxygen. 3. Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to solutions if compatible with the experimental design.
Low recovery of this compound from samples. Adsorption to plasticware or degradation during sample processing.1. Use Appropriate Labware: Utilize low-adhesion polypropylene or glass labware. 2. Maintain Low Temperature: Keep samples on ice or at a reduced temperature during processing steps.

Best Practices for Handling and Storage

To prevent the degradation of this compound, it is crucial to adhere to strict handling and storage protocols.

Storage Conditions
Form Temperature Atmosphere Light Conditions Duration
Solid -20°C to -80°CInert Gas (Argon or Nitrogen)In the dark (amber vial)Long-term
In Solution -80°CInert Gas (Argon or Nitrogen)In the dark (amber vial)Short-term (prepare fresh)

Data compiled from multiple sources.

Handling Procedures
  • Work in a Controlled Environment: Whenever possible, handle solid this compound and its solutions in a glove box under an inert atmosphere.

  • Minimize Light Exposure: Use a darkroom or a workspace with red or amber lighting. All containers holding the compound or its solutions should be opaque or wrapped in aluminum foil.

  • Temperature Control: Keep the compound and its solutions cold during handling and preparation.

  • Solvent Preparation: Use high-purity, de-gassed solvents for preparing solutions.

  • Avoid Acidity: Since this compound is formed under acidic conditions from Vitamin D3, it is prudent to avoid acidic environments to prevent potential equilibrium shifts or further degradation.

Experimental Protocols

Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions (e.g., temperature, light exposure).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Amber HPLC vials

  • Environmental chamber/incubator

  • Calibrated light source (for photostability testing)

2. Preparation of Stock and Working Solutions:

  • Under subdued light, accurately weigh a small amount of this compound and dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to prepare a working standard of a suitable concentration (e.g., 10 µg/mL).

3. HPLC Method Parameters:

  • Mobile Phase: Acetonitrile:Water (e.g., 90:10 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm (or scan for optimal wavelength)

  • Injection Volume: 20 µL

4. Stability Study Design:

  • Aliquots of the this compound working solution are placed in amber HPLC vials.

  • Thermal Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

  • Photostability: Expose vials to a controlled light source, while keeping a set of foil-wrapped vials as dark controls.

  • Oxidative Stability: Prepare solutions with and without an antioxidant and store them under normal atmospheric conditions.

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the samples into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Degradation Pathway of Vitamin D3 to this compound

G Vitamin D3 Vitamin D3 Pre-Vitamin D3 Pre-Vitamin D3 Vitamin D3->Pre-Vitamin D3 Heat This compound This compound Vitamin D3->this compound Acidic Conditions Pre-Vitamin D3->Vitamin D3 Heat Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol Iodine

Caption: Formation of this compound from Vitamin D3.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Thermal Thermal Working Solution->Thermal Photolytic Photolytic Working Solution->Photolytic Oxidative Oxidative Working Solution->Oxidative HPLC Analysis HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Oxidative->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis G This compound This compound VDR VDR This compound->VDR VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binding Gene Transcription Gene Transcription VDRE->Gene Transcription Activation Biological Response Biological Response Gene Transcription->Biological Response e.g., Calcium Transport

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isotachysterol 3 and 1,25-dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Isotachysterol 3 (ITS3) and the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). While both compounds exhibit effects on calcium metabolism, their detailed mechanisms and quantitative potencies differ. This document summarizes the available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction to the Compounds

1,25-dihydroxyvitamin D3 (Calcitriol) is the biologically active form of vitamin D. It is a steroid hormone that plays a crucial role in regulating calcium and phosphate homeostasis, bone metabolism, and a wide range of other physiological processes, including cell proliferation and differentiation. Its actions are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

This compound (ITS3) is an isomer of vitamin D3 and is considered an analog of 1,25(OH)₂D₃.[1] Early studies have shown that ITS3 can stimulate intestinal calcium transport and bone calcium mobilization, even in the absence of kidney function (in anephric rats), suggesting it may not require the same metabolic activation pathway as vitamin D3.[1] However, detailed quantitative data on its biological activity in direct comparison to 1,25(OH)₂D₃ is limited in the available scientific literature.

Comparative Biological Activity

The biological actions of 1,25(OH)₂D₃ are well-characterized and serve as a benchmark for other vitamin D analogs. It binds with high affinity to the VDR, leading to the regulation of a host of target genes. ITS3 is known to mimic some of the key calcemic effects of 1,25(OH)₂D₃.

Data Presentation
Parameter1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃)This compound (ITS3)Reference
VDR Binding Affinity (Kd) ~0.1 - 1 nMData not available[General knowledge]
Transcriptional Activation (EC₅₀) ~0.1 - 10 nM (assay dependent)Data not available[General knowledge]
Intestinal Calcium Transport Potent stimulatorStimulates activity in anephric rats[1]
Bone Calcium Mobilization Potent stimulatorStimulates activity in anephric rats[1]

Signaling Pathway and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

1,25(OH)₂D₃ exerts its genomic effects by binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH2D3 1,25(OH)₂D₃ VDR_cyto VDR 1_25_OH2D3->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene Target Gene Expression VDRE->Gene Regulates Reporter_Gene_Assay_Workflow start Start cell_culture 1. Plate cells containing VDR and a VDRE-driven reporter gene (e.g., Luciferase) start->cell_culture treatment 2. Treat cells with varying concentrations of 1,25(OH)₂D₃ or ITS3 cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis 4. Lyse cells and add reporter substrate incubation->lysis measurement 5. Measure reporter signal (e.g., luminescence) lysis->measurement analysis 6. Analyze data to determine EC₅₀ values measurement->analysis end End analysis->end

References

Isotachysterol 3: An In Vivo Validation of its Effects on Bone Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isotachysterol 3, a structural analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), has demonstrated efficacy in stimulating the mobilization of calcium from bone stores in vivo. This guide provides a comprehensive comparison of this compound with other vitamin D analogs, supported by available experimental data, to assist researchers and professionals in the fields of bone biology and drug development in evaluating its potential. While direct and recent research on this compound is limited, this guide synthesizes the foundational evidence and draws comparisons with well-characterized vitamin D compounds.

Comparative Analysis of In Vivo Bone Calcium Mobilization

The primary evidence for the in vivo activity of this compound on bone calcium mobilization stems from a seminal study in anephric rats. This model is crucial as it eliminates the influence of the kidneys in converting vitamin D precursors to their active forms, thus allowing for the direct assessment of a compound's activity on bone.

Table 1: In Vivo Efficacy of this compound and Comparators on Serum Calcium Levels in Anephric Rats

CompoundDoseTime PointChange in Serum Calcium (mg/100ml)Reference
This compound Data not fully available24 hoursSignificant increase[1]
1α,25-dihydroxyvitamin D3 (Calcitriol) 0.1 µg24 hours~2.0[2]
25-hydroxyvitamin D3 5 µg24 hoursNo significant change[2]
19-nor-1α,25-dihydroxyvitamin D2 Not specifiedNot specifiedAt least 10-fold less potent than calcitriol[1]

Note: Specific quantitative data from the original 1973 study on this compound by Holick et al. is not fully detailed in available abstracts. The table reflects the qualitative findings of a significant increase in serum calcium.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of findings. The following protocol outlines the key steps in a typical in vivo bone calcium mobilization assay in rats.

In Vivo Bone Calcium Mobilization Assay in Thyroparathyroidectomized (TPTX) Rats

This experimental model is designed to assess the direct effects of compounds on bone calcium release, independent of parathyroid hormone (PTH) and calcitonin regulation.

1. Animal Model:

  • Male albino rats, typically weanling, are used.

  • Animals undergo thyroparathyroidectomy (TPTX) to remove the thyroid and parathyroid glands. Successful surgery is confirmed by a drop in serum calcium levels.

2. Diet:

  • Following surgery, rats are maintained on a vitamin D-deficient, low calcium diet (e.g., 0.02% calcium) to deplete calcium stores and enhance sensitivity to the test compounds.

3. Dosing:

  • Test compounds (e.g., this compound, calcitriol) are dissolved in a suitable vehicle (e.g., 95% ethanol) and administered, typically via subcutaneous or intraperitoneal injection.

  • A vehicle-only group serves as the negative control.

4. Sample Collection and Analysis:

  • Blood samples are collected at specified time points post-administration (e.g., 18, 24, 48 hours).

  • Serum is separated, and total calcium concentration is determined using methods such as atomic absorption spectrometry.

5. Radioactive Calcium Tracer (Optional):

  • To more directly measure bone resorption, rats can be pre-labeled with 45Ca.

  • The appearance of 45Ca in the serum following treatment provides a direct measure of calcium mobilization from bone.

G cluster_setup Experimental Setup cluster_procedure Procedure animal_model TPTX Rats on Vitamin D-deficient, low calcium diet dosing Subcutaneous injection of: - this compound - 1,25(OH)2D3 (Control) - Vehicle (Control) animal_model->dosing Treatment Groups blood_collection Blood collection at various time points dosing->blood_collection Post-treatment serum_analysis Serum Calcium Measurement blood_collection->serum_analysis Analysis

Experimental workflow for in vivo bone calcium mobilization assay.

Signaling Pathways in Bone Calcium Mobilization

The mobilization of calcium from bone is a complex process mediated by osteoclasts. Vitamin D compounds stimulate osteoclast differentiation and activity indirectly by acting on osteoblasts.

Key Signaling Cascade:

  • VDR Activation in Osteoblasts: this compound, like calcitriol, is presumed to bind to the VDR in osteoblasts.

  • RANKL Upregulation: This binding event leads to the upregulation of Receptor Activator of Nuclear Factor κB Ligand (RANKL) gene expression in osteoblasts.

  • RANKL-RANK Interaction: RANKL, a transmembrane protein on osteoblasts, binds to its receptor, RANK, on the surface of osteoclast precursor cells.

  • Osteoclastogenesis: The RANKL-RANK interaction triggers a signaling cascade within the osteoclast precursors, leading to their differentiation into mature, multinucleated osteoclasts.

  • Bone Resorption: Mature osteoclasts adhere to the bone surface and secrete acid and enzymes that dissolve the bone mineral and matrix, releasing calcium into the bloodstream.

  • OPG Regulation: Osteoblasts also produce osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from interacting with RANK, thereby inhibiting osteoclast formation and activity. Vitamin D analogs can modulate the balance between RANKL and OPG.

G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor IT3 This compound VDR Vitamin D Receptor (VDR) IT3->VDR Binds to RANKL RANKL Expression ↑ VDR->RANKL Upregulates OPG OPG Expression VDR->OPG Regulates RANK RANK Receptor RANKL->RANK Binds to OPG->RANKL Inhibits Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Activates Bone Bone Matrix Differentiation->Bone Resorbs Calcium ↑ Serum Calcium Bone->Calcium Releases

Signaling pathway of this compound in bone calcium mobilization.

Conclusion

The available evidence, primarily from early in vivo studies, establishes this compound as a potent stimulator of bone calcium mobilization, comparable in action to the active vitamin D hormone, 1α,25-dihydroxyvitamin D3. Its activity in anephric animals underscores its direct effect on bone, independent of renal activation. While more recent, detailed quantitative data and direct evidence for its interaction with the VDR and downstream signaling pathways are needed for a complete understanding, the existing research provides a strong foundation for its classification as a functional vitamin D analog. For professionals in drug development, this compound and its derivatives may represent a historical lead compound with potential for further investigation in the context of calcium homeostasis and bone metabolism disorders. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Side-by-Side Comparison of Isotachysterol D3 and Other Vitamin D3 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between vitamin D3 analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of Isotachysterol 3 and other key vitamin D3 analogs—calcitriol, alfacalcidol, and cholecalciferol—with a focus on their mechanisms of action and biological effects, supported by available experimental data.

Introduction to this compound

This compound is a synthetic analog of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3. A key characteristic of this compound is its ability to stimulate intestinal calcium transport and bone calcium mobilization even in anephric rats[1][2]. This suggests that, unlike the prohormone cholecalciferol, this compound does not require renal 1α-hydroxylation to become biologically active, a feature it shares with alfacalcidol and calcitriol.

Quantitative Comparison of Biological Activities

While direct side-by-side quantitative comparisons of this compound with other vitamin D3 analogs are limited in publicly available literature, this section summarizes key performance indicators for calcitriol, alfacalcidol, and cholecalciferol. For this compound, qualitative data and information on a closely related compound are provided.

Table 1: Comparison of Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (RBA) for VDR vs. CalcitriolDissociation Constant (Kd)Notes
This compound Data not availableData not availableAssumed to bind to VDR to elicit its biological effects.
25-hydroxytachysterol3 Lower than Calcitriol22 nM[3]A metabolite of tachysterol3, an isomer of previtamin D3.
Calcitriol 100% (Reference)~0.1 nM[4]The natural, high-affinity ligand for the VDR.
Alfacalcidol Lower than CalcitriolData not availableActs as a prodrug, converted to calcitriol in the liver.
Cholecalciferol Very Low>1000 nMRequires two hydroxylation steps to become active calcitriol.

Table 2: Comparison of In Vivo Efficacy on Calcium Metabolism

CompoundIntestinal Calcium TransportBone Calcium MobilizationRequirement for Renal Activation
This compound Stimulates transport[1]Stimulates mobilizationNo
Calcitriol Potent stimulationPotent stimulationNo
Alfacalcidol Stimulates transport (after conversion)Stimulates mobilization (after conversion)No
Cholecalciferol Stimulates transport (after conversion)Stimulates mobilization (after conversion)Yes

Signaling Pathways and Mechanisms of Action

The biological effects of most vitamin D3 analogs, including likely this compound, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The general mechanism involves the binding of the analog to VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis and other cellular processes.

Vitamin_D_Signaling_Pathway cluster_blood Bloodstream Vitamin_D3_Analogs Vitamin D3 Analogs (this compound, Calcitriol, etc.) VDR VDR Vitamin_D3_Analogs->VDR Binding VDR_RXR VDR_RXR VDR->VDR_RXR Heterodimerization with RXR VDRE VDRE VDR_RXR->VDRE Translocation & Binding RXR RXR RXR->VDR_RXR Gene_Transcription Gene_Transcription VDRE->Gene_Transcription Modulation Biological_Response Biological_Response Gene_Transcription->Biological_Response Leads to

Experimental Protocols

Detailed below are generalized protocols for assessing the key biological activities of vitamin D3 analogs. Specific concentrations and incubation times would need to be optimized for this compound in dedicated studies.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the VDR.

Methodology:

  • Preparation of VDR: Recombinant human VDR is prepared and purified.

  • Radioligand: Tritiated calcitriol ([³H]1,25(OH)₂D₃) is used as the radioligand.

  • Competitive Binding: A constant amount of VDR and [³H]1,25(OH)₂D₃ are incubated with increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Ki) can then be calculated.

VDR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant VDR - [³H]Calcitriol - Test Compound (this compound) start->prepare_reagents incubation Incubate VDR, [³H]Calcitriol, and varying concentrations of Test Compound prepare_reagents->incubation separation Separate Bound and Free [³H]Calcitriol incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Determine IC₅₀ and Ki quantification->analysis end End analysis->end

In Vitro Intestinal Calcium Transport Assay (Caco-2 Cells)

Objective: To assess the ability of a test compound to stimulate calcium transport across an intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

  • Treatment: The cell monolayers are treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 24-48 hours).

  • Transport Assay: The permeable supports are transferred to a transport buffer. A solution containing a known concentration of calcium and radioactive ⁴⁵Ca is added to the apical side.

  • Sampling: At various time points, samples are taken from the basolateral side to measure the amount of ⁴⁵Ca that has been transported across the cell monolayer.

  • Quantification: The radioactivity in the basolateral samples is measured by liquid scintillation counting.

  • Data Analysis: The rate of calcium transport is calculated and compared between treated and control groups to determine the dose-response effect of the test compound.

Ex Vivo Bone Calcium Mobilization Assay (Mouse Calvaria)

Objective: To evaluate the effect of a test compound on the release of calcium from bone.

Methodology:

  • Tissue Preparation: Calvaria (skull bones) are dissected from neonatal mice.

  • Pre-labeling (Optional): Mice can be injected with ⁴⁵Ca prior to dissection to label the bone mineral.

  • Organ Culture: The calvaria are cultured in a suitable medium.

  • Treatment: The cultured calvaria are treated with different concentrations of the test compound (e.g., this compound) or vehicle control.

  • Sampling: Aliquots of the culture medium are collected at various time points.

  • Quantification: The concentration of calcium in the medium is determined by atomic absorption spectrophotometry or a colorimetric assay. If pre-labeled, ⁴⁵Ca radioactivity is measured.

  • Data Analysis: The amount of calcium released into the medium is calculated and compared between treated and control groups to assess the bone-resorbing activity of the test compound.

Conclusion

This compound presents as a noteworthy vitamin D3 analog due to its activity in the absence of renal function, placing it in a category of directly acting compounds similar to calcitriol and alfacalcidol. However, a comprehensive understanding of its comparative potency and precise molecular interactions requires further quantitative investigation. The experimental frameworks provided herein offer a basis for such future comparative studies, which are essential for fully elucidating the therapeutic potential of this compound relative to established vitamin D3 analogs. Researchers are encouraged to pursue direct comparative studies to generate the quantitative data needed to populate the comparative tables and refine our understanding of this promising compound.

References

Efficacy of Isotachysterol 3 in Animal Models of Vitamin D Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Isotachysterol 3 (IT3) and other vitamin D analogs in animal models of vitamin D deficiency. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Vitamin D Analogs

This compound (IT3) is a photoisomer of previtamin D3. Like the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), IT3 has been shown to possess biological activity related to calcium and bone metabolism. This guide compares the reported efficacy of IT3 with other well-established vitamin D analogs, such as calcitriol, alfacalcidol, and paricalcitol, in preclinical animal models of vitamin D deficiency.

Comparative Efficacy Data

The following tables summarize quantitative data on the effects of IT3 and other vitamin D analogs on key biochemical and bone parameters in vitamin D deficient animal models.

Disclaimer: The data presented below are compiled from different studies and are not from a single head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, considering the potential variations in experimental protocols, animal strains, and dosages.

Table 1: Effects on Serum Calcium and Phosphate Levels

CompoundAnimal ModelDosageChange in Serum CalciumChange in Serum PhosphateReference
This compound Anephric RatsNot SpecifiedStimulates intestinal calcium transport-[1]
Calcitriol Vitamin D-deficient RatsNot SpecifiedIncreases serum calciumIncreases serum phosphate[2]
Alfacalcidol Weanling Mice50 ng/kgSignificant elevation-[3]
Paricalcitol Vitamin D-deficient Rats32 ng/rat (intraperitoneal)No significant changeNo significant change[4][5]

Table 2: Effects on Bone Metabolism and Histology

CompoundAnimal ModelKey Findings on BoneReference
This compound Anephric RatsStimulates bone calcium mobilization
Calcitriol Vitamin D-deficient RatsPrevents rickets and osteomalacia
Alfacalcidol Mice with colitisPrevents decrease in colorectal length
Vitamin D3 Vitamin D-deficient RatsImproves bone length, width, and strength

Experimental Protocols

Induction of Vitamin D Deficiency in Rodents

A common method to induce vitamin D deficiency in rodents involves dietary manipulation.

  • Animals: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and without exposure to UVB light to prevent endogenous vitamin D synthesis.

  • Diet: A vitamin D-deficient diet is provided for a period of 3 to 8 weeks. These diets are commercially available or can be custom-formulated. The diet should also have controlled levels of calcium and phosphorus to either exacerbate or control for the effects on mineral homeostasis. For example, a diet low in both vitamin D and calcium will rapidly induce deficiency and secondary hyperparathyroidism.

  • Accelerated Model: To induce a more rapid and severe deficiency, intraperitoneal injections of a vitamin D analog like paricalcitol can be administered. This enhances the degradation of circulating vitamin D metabolites.

  • Verification of Deficiency: Vitamin D deficiency is confirmed by measuring serum 25-hydroxyvitamin D (25(OH)D) levels, which are expected to be significantly lower than in control animals.

Evaluation of Treatment Efficacy

Following the induction of vitamin D deficiency, animals are treated with the test compounds (e.g., this compound) or a vehicle control. The efficacy of the treatment is assessed through various endpoints:

  • Biochemical Analysis: Measurement of serum levels of 25(OH)D, calcium, phosphate, and parathyroid hormone (PTH).

  • Bone Mineral Density: Assessed using techniques like dual-energy X-ray absorptiometry (DXA).

  • Bone Histology and Histomorphometry: Examination of bone tissue to assess for signs of rickets or osteomalacia, including osteoid volume, osteoid thickness, and mineralization rate.

  • Gene Expression Analysis: Measurement of the expression of genes involved in calcium transport and vitamin D metabolism in tissues like the intestine and kidney.

Signaling Pathways and Experimental Workflow

Vitamin D Signaling Pathway

The biological effects of most vitamin D compounds, including this compound, are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.

VitaminD_Signaling cluster_cell Target Cell VD Vitamin D Analog (e.g., this compound) VDR Vitamin D Receptor (VDR) VD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Calcium Transport, Bone Mineralization) Gene_Expression->Biological_Response Leads to Experimental_Workflow Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Deficiency_Induction Induction of Vitamin D Deficiency (Diet +/- Injections) Acclimatization->Deficiency_Induction Baseline_Measurement Baseline Measurements (Serum 25(OH)D, Ca, P, PTH) Deficiency_Induction->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment Treatment Administration (IT3, Other Analogs, Vehicle) Randomization->Treatment Monitoring Monitoring (Weight, Health Status) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Biochemistry, Bone Density, Histology) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

References

Cross-Validation of Analytical Methods for Isotachysterol 3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isotachysterol 3, an isomer of Vitamin D3. The objective is to present a cross-validation of common analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and application. The methods compared include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the key performance parameters of validated methods applicable to the analysis of Vitamin D3 isomers, including this compound.

Table 1: Comparison of HPLC-UV Method Performance Parameters

ParameterReported Performance
Linearity (r²)>0.999[1]
Limit of Detection (LOD)0.0539 µg/mL[2]
Limit of Quantification (LOQ)0.1633 µg/mL[2]
Accuracy (% Recovery)95% - 105%[3]
Precision (% RSD)< 2%[3]

Table 2: Comparison of LC-MS/MS Method Performance Parameters

ParameterReported Performance
Linearity (r²)>0.98
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)100.9% - 109.2%
Precision (% RSD)3.8% - 11.4% (inter-assay)
Sample Volume220 µL serum

Table 3: Comparison of SFC-MS Method Performance Parameters

ParameterReported Performance
Linearity Range0.1% to 2.0% relative impurity concentration
Limit of Detection (LOD)2 - 7 ng/mL
Limit of Quantification (LOQ)0.5% for ester impurities
AccuracyDetermined through accuracy profiles
PrecisionAssessed within validation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Vitamin D3 and its isomers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of Vitamin D3 and its related substances.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent such as methanol or a mixture of n-hexane and ethyl acetate.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter prior to injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a normal-phase silica column.

  • Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v) or n-hexane and ethyl acetate (e.g., 85:15 v/v).

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection Wavelength: 264 nm or 292 nm.

  • Injection Volume: 20 - 100 µL.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of low-level impurities and for complex matrices.

Sample Preparation:

  • For biological samples (e.g., serum), perform protein precipitation using a reagent like acetonitrile with 1% formic acid.

  • Alternatively, use supported liquid extraction (SLE) for sample cleanup.

  • For pharmaceutical samples, dissolve in an appropriate solvent and dilute to the desired concentration range.

  • Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization and sensitivity.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C8 or C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol (Solvent B).

  • Flow Rate: 0.3 - 1.2 mL/min.

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined. For isobaric compounds of Vitamin D3, the m/z value is 385.40.

Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS)

SFC-MS is a "green" analytical technique that offers fast separations and is suitable for the analysis of isomeric compounds.

Sample Preparation:

  • For oily drug products, a saponification and liquid-liquid extraction method can be used for sample cleanup.

  • Dissolve the extracted sample in a suitable diluent such as n-heptane.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A column suitable for SFC, such as a Torus 1-AA column.

  • Mobile Phase: Supercritical CO2 with a modifier such as acetonitrile. A gradient can be applied to optimize separation.

  • Flow Rate: Approximately 1.5 mL/min.

  • Backpressure: Maintained around 120 bar.

  • Column Temperature: Typically around 45 °C.

  • Ionization Mode: Positive ion ESI.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Make-up Solvent: A solvent such as methanol/water with formic acid can be used post-column to improve ionization.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflows for each analytical method and a logical comparison of their key attributes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (264 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample extraction Protein Precipitation or Supported Liquid Extraction start->extraction derivatization Optional Derivatization (PTAD) extraction->derivatization inject Injection into LC derivatization->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI/APCI) separate->ionize analyze MS/MS Analysis (MRM) ionize->analyze quantify Quantification analyze->quantify

LC-MS/MS Experimental Workflow

SFCMS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis start Oily Sample saponification Saponification & LLE start->saponification dissolve Dissolution in Diluent saponification->dissolve inject Injection into SFC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize analyze MS Analysis ionize->analyze quantify Quantification analyze->quantify

SFC-MS Experimental Workflow

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity High LCMS->Cost High SFCMS SFC-MS SFCMS->Sensitivity High SFCMS->Selectivity High Speed Speed SFCMS->Speed High Greenness Greenness SFCMS->Greenness High

Comparison of Method Attributes

References

A Head-to-Head Comparison of Isotachysterol₃ and Lumisterol in Skin Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of Isotachysterol₃ (Tachysterol₃) and Lumisterol in skin cells, supported by experimental data. This document summarizes their impact on cellular proliferation, differentiation, and photoprotection, detailing the underlying signaling pathways and experimental methodologies.

Introduction

Isotachysterol₃ (Tachysterol₃) and Lumisterol are photoproducts of previtamin D₃ synthesis in the skin, generated upon exposure to UVB radiation.[1][2] Traditionally considered biologically inactive byproducts, recent research has unveiled their significant roles in skin physiology and pathology.[3][4] These compounds are now recognized as prohormones that can be metabolized into biologically active derivatives, modulating a variety of cellular processes in keratinocytes and other skin cells.[5] This guide provides a comparative analysis of their effects and mechanisms of action.

Comparative Efficacy in Skin Cells

Both Tachysterol₃ and Lumisterol, primarily through their hydroxylated metabolites, exert potent effects on skin cells, including the inhibition of proliferation and the stimulation of differentiation, which are crucial for maintaining skin homeostasis and for therapeutic applications in hyperproliferative skin disorders. They also offer significant protection against UVB-induced cellular damage.

Antiproliferative and Pro-differentiating Effects

Hydroxylated derivatives of both Tachysterol₃ and Lumisterol have been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts in a dose-dependent manner. Their potency is often comparable to that of the active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃).

Compound DerivativeCell TypeEffectConcentrationReference
20S(OH)T₃Human Epidermal KeratinocytesInhibition of proliferationNot specified
25(OH)T₃Human Epidermal KeratinocytesInhibition of proliferationNot specified
20(OH)L₃Human Immortalized Keratinocytes (HaCaT)Inhibition of proliferationDose-dependent
22(OH)L₃Human Immortalized Keratinocytes (HaCaT)Inhibition of proliferationDose-dependent
24(OH)L₃Human Immortalized Keratinocytes (HaCaT)Inhibition of proliferationDose-dependent
20,22(OH)₂L₃Human Immortalized Keratinocytes (HaCaT)Inhibition of proliferationDose-dependent
20(OH)L₃Human Primary KeratinocytesInhibition of proliferationNot specified

Furthermore, these compounds stimulate the expression of genes involved in keratinocyte differentiation, such as Keratin 10 (CK10) and Involucrin (INV), which are markers of a healthy epidermal barrier.

Photoprotective Effects

Pre-treatment of human keratinocytes with hydroxy-derivatives of both Tachysterol₃ and Lumisterol protects them against UVB-induced damage. This protection is mediated through the activation of antioxidant response pathways and DNA repair mechanisms.

Compound DerivativeEffect on UVB-Irradiated KeratinocytesMechanismConcentrationReference
Vitamin D₃ and Lumisterol hydroxy-derivativesReduction of oxidant formationActivation of Nrf2-dependent antioxidant response1 or 100 nM
Vitamin D₃ and Lumisterol hydroxy-derivativesEnhanced repair of 6-4 photoproducts (6-4PP)Induction of DNA repair systemNot specified
Vitamin D₃ and Lumisterol hydroxy-derivativesAttenuation of cyclobutane pyrimidine dimer (CPD) levelsInduction of DNA repair systemNot specified
Vitamin D₃ and Lumisterol hydroxy-derivativesStimulation of p53 phosphorylation at Ser-15Activation of p53 defense mechanismsNot specified

Signaling Pathways

The biological effects of Tachysterol₃ and Lumisterol derivatives are mediated through their interaction with a diverse range of nuclear receptors and the subsequent modulation of multiple signaling pathways. Unlike classical vitamin D₃ signaling, which is primarily mediated by the Vitamin D Receptor (VDR), these compounds exhibit a broader receptor interaction profile.

The primary signaling pathways influenced by these compounds include:

  • Nuclear Receptor Activation: They act as ligands for several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα/β), RAR-related orphan receptors (RORα/γ), and Peroxisome Proliferator-Activated Receptor-γ (PPARγ). Lumisterol derivatives have been identified as inverse agonists for RORα and RORγ.

  • Activation of Protective Pathways: They stimulate the NRF2 antioxidant response element pathway and the p53 tumor suppressor pathway, contributing to their photoprotective and anti-cancer activities.

  • Inhibition of Pro-inflammatory and Oncogenic Pathways: They have been shown to inhibit pro-inflammatory signaling through NF-κB and IL-17, as well as the oncogenic Shh (Sonic hedgehog) and Wnt/β-catenin pathways.

Signaling_Pathways cluster_stimuli Stimuli cluster_receptors Nuclear Receptors cluster_pathways Modulated Pathways cluster_effects Cellular Effects Tachysterol3 Isotachysterol₃ (Tachysterol₃) VDR VDR Tachysterol3->VDR AhR AhR Tachysterol3->AhR LXR LXRα/β Tachysterol3->LXR ROR RORα/γ (Inverse Agonism) Tachysterol3->ROR PPARg PPARγ Tachysterol3->PPARg Lumisterol Lumisterol Lumisterol->VDR Lumisterol->AhR Lumisterol->LXR Lumisterol->ROR Lumisterol->PPARg NRF2 NRF2 Pathway (Activation) VDR->NRF2 p53 p53 Pathway (Activation) VDR->p53 NFkB NF-κB Pathway (Inhibition) VDR->NFkB Wnt Wnt/β-catenin Pathway (Inhibition) VDR->Wnt Differentiation Stimulation of Differentiation VDR->Differentiation AhR->NRF2 AhR->p53 AhR->NFkB AhR->Wnt LXR->NRF2 LXR->p53 LXR->NFkB LXR->Wnt ROR->NRF2 ROR->p53 ROR->NFkB ROR->Wnt ROR->Differentiation PPARg->NRF2 PPARg->p53 PPARg->NFkB PPARg->Wnt PPARg->Differentiation Photoprotection Photoprotection NRF2->Photoprotection p53->Photoprotection Proliferation Inhibition of Proliferation NFkB->Proliferation Wnt->Proliferation

Figure 1. Signaling pathways of Isotachysterol₃ and Lumisterol in skin cells.

Experimental Protocols

The findings described in this guide are based on a variety of in vitro experimental techniques performed on human skin cells. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Treatment
  • Cell Lines: Primary human epidermal keratinocytes, immortalized human keratinocytes (HaCaT), and primary human dermal fibroblasts are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., Keratinocyte Growth Medium for keratinocytes) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations (typically ranging from 1 nM to 100 nM) of Isotachysterol₃, Lumisterol, or their hydroxy-derivatives for a specified period (e.g., 24 hours) before experimental challenge (e.g., UVB irradiation) or analysis.

Proliferation Assays
  • MTS Assay: To assess cell viability and proliferation, cells are incubated with MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]). The conversion of MTS to formazan by metabolically active cells is measured spectrophotometrically.

Gene Expression Analysis
  • Real-Time RT-PCR: Total RNA is extracted from treated and control cells, reverse transcribed into cDNA, and then subjected to quantitative PCR using specific primers for genes of interest (e.g., CK10, INV, HO-1, CAT, SOD1, SOD2).

Western Blot Analysis
  • Protein Expression: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., phosphorylated p53, Nrf2, HO-1, CAT, MnSOD) followed by incubation with a secondary antibody and chemiluminescent detection.

DNA Damage and Repair Assays
  • Comet Assay: This assay is used to detect DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

  • Immunofluorescence for CPD and 6-4PP: Cells grown on coverslips are fixed, permeabilized, and incubated with antibodies specific for cyclobutane pyrimidine dimers (CPD) or 6-4 photoproducts (6-4PP). The presence of these DNA lesions is visualized using fluorescently labeled secondary antibodies and microscopy.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Human Skin Cells (Keratinocytes, Fibroblasts) treatment Treatment: Isotachysterol₃ or Lumisterol (1-100 nM, 24h) start->treatment uvb UVB Irradiation (Optional Challenge) treatment->uvb proliferation Proliferation Assay (MTS) treatment->proliferation (without UVB) gene_expression Gene Expression (RT-PCR) treatment->gene_expression (without UVB) protein_expression Protein Expression (Western Blot) treatment->protein_expression (without UVB) uvb->proliferation uvb->gene_expression uvb->protein_expression dna_damage DNA Damage/Repair (Comet, IF) uvb->dna_damage

Figure 2. General experimental workflow for studying Isotachysterol₃ and Lumisterol.

Conclusion

Isotachysterol₃ and Lumisterol, along with their hydroxylated metabolites, are emerging as significant regulators of skin cell function. Both classes of compounds demonstrate potent antiproliferative, pro-differentiating, and photoprotective effects. Their broad-spectrum activity, mediated through a diverse set of nuclear receptors and signaling pathways, distinguishes them from the classical vitamin D₃ endocrine system. While the available data strongly supports their beneficial effects on skin cells, further head-to-head studies with standardized experimental conditions are warranted to precisely delineate their comparative efficacy and therapeutic potential for various dermatological applications.

References

Assessing the Potency of Isotachysterol 3 in Stimulating Intestinal Calcium Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Isotachysterol 3's potency in stimulating intestinal calcium transport, placed in the context of other vitamin D analogs. While direct quantitative comparisons from seminal studies are not fully accessible, this document synthesizes available information to offer a qualitative comparison, detailed experimental methodologies, and a depiction of the relevant signaling pathways.

Qualitative Comparison of Vitamin D Analogs

A foundational study in the field demonstrated that this compound is biologically active in stimulating intestinal calcium transport.[1] The research, conducted on anephric (kidneyless) rats, is particularly insightful as it isolates the direct action of the compound on the intestine, bypassing the need for renal activation, a step required for some other vitamin D precursors.

The key findings from this early research indicate that, similar to the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), this compound can directly stimulate intestinal calcium transport.[1] This is a significant characteristic, suggesting a mechanism of action that does not depend on 1α-hydroxylation in the kidney. In the same study, 25-hydroxyvitamin D3 was shown to be inactive in anephric rats, highlighting the necessity of this renal conversion for its biological function.[1]

Data Presentation

Due to the inaccessibility of the full quantitative data from the primary comparative study on this compound, the following tables are presented as a template to illustrate how such data would be structured for a comprehensive comparison.

Table 1: In Vivo Intestinal Calcium Transport in Anephric Rats

CompoundDose Administered (nmol)Mean Intestinal Calcium Transport (nmol/hr)Standard Deviationp-value (vs. Control)
Control (Vehicle)N/AData not availableData not availableN/A
This compoundData not availableData not availableData not availableData not available
1,25-dihydroxyvitamin D3Data not availableData not availableData not availableData not available
25-hydroxyvitamin D3Data not availableData not availableData not availableData not available

Table 2: In Vivo Bone Calcium Mobilization in Anephric Rats

CompoundDose Administered (nmol)Mean Serum Calcium (mg/100ml)Standard Deviationp-value (vs. Control)
Control (Vehicle)N/AData not availableData not availableN/A
This compoundData not availableData not availableData not availableData not available
1,25-dihydroxyvitamin D3Data not availableData not availableData not availableData not available
25-hydroxyvitamin D3Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potency of vitamin D analogs in stimulating intestinal calcium transport.

In Vivo Intestinal Calcium Transport Assay in Anephric Rat Model

This protocol is based on established methods for evaluating the direct effects of vitamin D compounds on intestinal calcium absorption, independent of renal metabolism.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Procedure: Bilateral nephrectomy is performed on the rats to create an anephric model. This procedure eliminates the primary site of 1α-hydroxylation, the metabolic step that activates precursors like 25-hydroxyvitamin D3.

2. Experimental Groups:

  • Control Group: Receives the vehicle solution.

  • Test Groups: Receive varying doses of the vitamin D analogs to be tested (e.g., this compound, 1,25-dihydroxyvitamin D3).

3. Administration of Compounds:

  • The test compounds are typically administered intraperitoneally or intravenously immediately after nephrectomy.

4. Intestinal Calcium Transport Measurement (Everted Gut Sac Technique):

  • Sample Preparation: 24 hours post-administration, the rats are euthanized, and a segment of the duodenum (the primary site of active calcium transport) is excised.

  • Eversion: The duodenal segment is everted (turned inside out) over a glass rod.

  • Incubation: The everted sac is filled with a buffer solution containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca). The sac is then incubated in a larger volume of the same buffer, which is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Measurement: After a set incubation period (e.g., 60-90 minutes), the concentration of the radioactive tracer inside (serosal side) and outside (mucosal side) the sac is measured.

  • Calculation: The transport of calcium is expressed as the ratio of the final concentration of ⁴⁵Ca on the serosal side to that on the mucosal side (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient.

Bone Calcium Mobilization Assay

This assay assesses the ability of a compound to mobilize calcium from bone stores into the bloodstream, another key function of active vitamin D metabolites.

1. Animal Model:

  • Vitamin D-deficient rats maintained on a low-calcium diet. This ensures that any increase in serum calcium is a direct result of bone resorption stimulated by the test compound.

2. Experimental Groups:

  • Control Group: Receives the vehicle solution.

  • Test Groups: Receive varying doses of the vitamin D analogs.

3. Administration of Compounds:

  • Compounds are administered via a suitable route (e.g., intraperitoneal injection).

4. Sample Collection and Analysis:

  • Blood samples are collected at specified time points after administration (e.g., 24, 48, and 72 hours).

  • Serum is separated, and the total calcium concentration is determined using atomic absorption spectrophotometry or a colorimetric assay.

5. Interpretation:

  • A significant increase in serum calcium levels in the test groups compared to the control group indicates that the compound stimulates bone calcium mobilization.

Mandatory Visualization

Signaling Pathway of Vitamin D-Mediated Intestinal Calcium Transport

The following diagram illustrates the generally accepted genomic pathway by which 1,25-dihydroxyvitamin D3 and other active analogs stimulate intestinal calcium transport. Active vitamin D metabolites are known to regulate the transcription of genes involved in this process.[2]

VitaminD_Signaling_Pathway cluster_blood Bloodstream cluster_enterocyte Intestinal Enterocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membranes cluster_lumen Intestinal Lumen cluster_blood_target VD 1,25(OH)₂D₃ VDR Vitamin D Receptor (VDR) VD->VDR Binds RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to DNA mRNA mRNA transcripts VDRE->mRNA Gene Transcription Proteins Transport Proteins mRNA->Proteins Translation TRPV6 TRPV6 Proteins->TRPV6 Upregulates Calbindin Calbindin-D9k Proteins->Calbindin Upregulates PMCA1b PMCA1b Proteins->PMCA1b Upregulates TRPV6->Calbindin Binding & Buffering Calbindin->PMCA1b Translocation Bloodstream_node Bloodstream_node PMCA1b->Bloodstream_node Extrusion Ca_lumen Calcium (Ca²⁺) Ca_lumen->TRPV6 Entry

Caption: Vitamin D signaling pathway in intestinal calcium transport.

Experimental Workflow for Comparing Vitamin D Analogs

The diagram below outlines a general workflow for the in vivo comparison of the biological activity of different vitamin D analogs.

Experimental_Workflow A Animal Model Preparation (e.g., Anephric or Vitamin D-deficient rats) B Randomization into Experimental Groups A->B C Administration of Test Compounds and Vehicle B->C D Time-course for Compound Action C->D E1 Intestinal Calcium Transport Assay (Everted Gut Sac) D->E1 E2 Bone Calcium Mobilization Assay (Serum Calcium Measurement) D->E2 F Data Collection and Analysis E1->F E2->F G Comparative Potency Assessment F->G

Caption: General workflow for in vivo comparison of vitamin D analogs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Isotachysterol 3, is a critical component of laboratory safety and regulatory compliance. Mismanagement of hazardous materials can lead to significant risks, including chemical spills, toxic exposures, and environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile of this compound

This compound is classified as a hazardous substance with significant health risks. It is crucial to be fully aware of its hazard profile before handling.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Reproductive ToxicityCategory 2WarningH361: Suspected of damaging fertility or the unborn child

Due to its acute toxicity, all waste containing this compound must be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Handling

Given the high toxicity of this compound, appropriate PPE must be worn at all times during handling and disposal.

  • Gloves: Wear chemical-resistant gloves.

  • Protective Clothing: A lab coat is required to protect from skin contact.[2][3]

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: When handling the solid form or creating solutions, work in a chemical fume hood to avoid inhalation.[2] A respirator may be necessary for spill cleanup.

Waste Identification and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Designation: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.

Waste Collection and Container Management
  • Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms. Do not use abbreviations.

  • Closure: Keep waste containers securely closed except when adding waste.

Storage of Hazardous Waste
  • Location: Store hazardous waste in a designated and secure satellite accumulation area at or near the point of generation.

  • Environment: The storage area should be well-ventilated and away from sources of heat or ignition.

Disposal and Removal
  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.

  • Professional Removal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Decontamination and Spill Procedures
  • Empty Containers: Any container that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like Isotachysterol 3. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. According to safety data sheets, it is toxic if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is suspected of causing cancer and damaging fertility or the unborn child, and it can cause damage to organs through prolonged or repeated exposure.[1][3] It is also known to cause skin and serious eye irritation.[1]

Given these significant health risks, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Disposable nitrile gloves (double-gloving recommended)Protects against dermal absorption, which can be fatal.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye irritation from splashes or aerosols.
Body Protection Laboratory coatProvides a barrier against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMitigates the risk of inhaling toxic particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from acquisition to disposal, is critical. The following step-by-step plan outlines the necessary precautions at each stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Preparation and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Personal Protective Equipment: Before handling, don the required PPE as outlined in the table above.

  • Avoid Aerosolization: Handle the compound carefully to avoid the creation of dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully collect the absorbed material into a sealed container for disposal. Do not allow the chemical to enter drains.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Don_PPE Don PPE Store->Don_PPE Retrieve for Use Prepare Prepare in Fume Hood Don_PPE->Prepare Experiment Conduct Experiment Prepare->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Generate Waste Spill Spill Occurs? Experiment->Spill Dispose Dispose via Contractor Collect_Waste->Dispose Spill->Experiment No Evacuate Evacuate Area Spill->Evacuate Yes Contain Contain Spill Evacuate->Contain Cleanup Clean Up Contain->Cleanup Cleanup->Collect_Waste Dispose of Spill Waste

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.